molecular formula C8H10N2O B1282717 3-(Allyloxy)-2-pyridinamine CAS No. 24015-99-4

3-(Allyloxy)-2-pyridinamine

Cat. No.: B1282717
CAS No.: 24015-99-4
M. Wt: 150.18 g/mol
InChI Key: NJEQGEPUZHZYPB-UHFFFAOYSA-N
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Description

3-(Allyloxy)-2-pyridinamine is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h2-5H,1,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEQGEPUZHZYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540637
Record name 3-[(Prop-2-en-1-yl)oxy]pyridin-2-amine
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24015-99-4
Record name 3-(2-Propen-1-yloxy)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24015-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Prop-2-en-1-yl)oxy]pyridin-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Allyloxy)-2-pyridinamine (CAS No. 24015-99-4): A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Allyloxy)-2-pyridinamine, a heterocyclic building block with significant potential in medicinal chemistry. While specific detailed experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its probable synthetic routes, key chemical properties, and expected spectroscopic characteristics. Furthermore, it explores the potential applications of this molecule, particularly as a scaffold in the design and synthesis of kinase inhibitors, drawing parallels from structurally related compounds. This document aims to serve as a valuable resource for researchers interested in the utilization of substituted 2-aminopyridines in drug discovery and development.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry.[2] The 2-aminopyridine moiety, in particular, serves as a crucial pharmacophore in numerous biologically active compounds, including approved drugs with diverse therapeutic applications such as anticancer, antimalarial, and anti-inflammatory agents.[2] The strategic functionalization of the 2-aminopyridine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound represents a functionalized derivative with latent reactivity in its allyl group, offering opportunities for further molecular elaboration.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24015-99-4[3]
Molecular Formula C₈H₁₀N₂O[3]
Molecular Weight 150.18 g/mol [3]
IUPAC Name 3-(prop-2-en-1-yloxy)pyridin-2-amine[3]
Appearance Off-white to slight yellow solid[4] from previous search
SMILES NC1=NC=CC=C1OCC=C[3]

Safety and Handling:

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5]

Synthesis of this compound

Synthesis of the Precursor: 2-Amino-3-hydroxypyridine

Several methods for the synthesis of 2-amino-3-hydroxypyridine have been reported. A common approach involves the reduction of 2-amino-3-nitropyridine. The nitropyridine precursor can be prepared from 2-aminopyridine through a bromination and subsequent nitration/reduction sequence.[6] An alternative route starts from furfural, which undergoes a ring-opening reaction followed by reaction with an ammonia sulfamate solution and subsequent hydrolysis.[7]

A representative laboratory-scale synthesis of 2-amino-3-hydroxypyridine from 2-hydroxy-3-nitropyridine is described as follows:

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine [8] from previous search

  • To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Pd/C (1 g).

  • Flush the reaction mixture with argon.

  • Bubble hydrogen gas through the solution for 10 minutes and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of celite and wash the celite with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid by silica gel chromatography (e.g., using a mobile phase of 5% methanol in dichloromethane) to afford 2-amino-3-hydroxypyridine.

Proposed Synthesis of this compound via O-Allylation

The final step in the proposed synthesis is the O-allylation of 2-amino-3-hydroxypyridine. This is a standard Williamson ether synthesis. The hydroxyl group of 2-amino-3-hydroxypyridine would be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an allyl halide, such as allyl bromide.

Proposed Experimental Protocol: Synthesis of this compound

  • Dissolve 2-amino-3-hydroxypyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base to the solution. Common bases for this type of reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base and solvent can influence the reaction rate and yield.

  • Stir the mixture at room temperature for a period to allow for the formation of the alkoxide.

  • Add allyl bromide (or another suitable allyl halide) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or gently heated to drive it to completion. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, quench the reaction by adding water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_target Target Synthesis 2-Aminopyridine 2-Aminopyridine 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine 2-Aminopyridine->2-Amino-3-nitropyridine Nitration 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine 2-Amino-3-nitropyridine->2-Amino-3-hydroxypyridine Reduction This compound This compound 2-Amino-3-hydroxypyridine->this compound O-Allylation (Allyl Bromide, Base)

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[9]

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Allyl Group: A multiplet for the vinyl proton (-CH=), two doublets of doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons (-O-CH₂-).- Pyridine Ring: Three aromatic protons exhibiting characteristic coupling patterns for a 2,3-disubstituted pyridine.- Amine Group: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
¹³C NMR - Allyl Group: Three signals corresponding to the two sp² carbons of the double bond and the sp³ carbon of the methylene group.- Pyridine Ring: Five distinct signals for the carbon atoms of the pyridine ring, with chemical shifts influenced by the amino and allyloxy substituents.- The carbon bearing the amino group will be significantly shielded.
IR Spectroscopy - N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[10]- C=C Stretching (Allyl): A peak around 1645 cm⁻¹.- C-O-C Stretching: A strong band in the region of 1250-1000 cm⁻¹.- Aromatic C=C and C=N Stretching: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 150.18, corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2-aminopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many kinase inhibitors mimic the ATP molecule, binding to the ATP-binding pocket of the enzyme and preventing the transfer of a phosphate group to a substrate protein.

Derivatives of 2-aminopyridine have been successfully developed as inhibitors of various kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These kinases are central to the regulation of the cell cycle, and their inhibitors are investigated as anti-cancer agents.[11]

  • c-KIT Kinase: Mutations in this receptor tyrosine kinase are drivers in certain cancers like gastrointestinal stromal tumors (GISTs).[9]

  • Phosphoinositide 3-kinases (PI3Ks): This family of lipid kinases is involved in crucial cellular processes, and their inhibitors are explored for the treatment of cancer and inflammatory diseases.[1]

  • Janus Kinases (JAKs): These tyrosine kinases are involved in cytokine signaling pathways, and their inhibitors are used to treat autoimmune diseases.[12]

This compound can serve as a versatile starting material for the synthesis of libraries of potential kinase inhibitors. The amino group at the 2-position can be further functionalized, for example, through reactions with various electrophiles to introduce different substituents that can interact with specific residues in the kinase active site. The allyloxy group at the 3-position provides a handle for further chemical modifications through reactions of the double bond, or it can be used as a stable ether linkage to other molecular fragments.

Kinase_Inhibitor_Scaffold cluster_core Core Scaffold cluster_target Biological Target Aminopyridine Aminopyridine Kinase Active Site Kinase Active Site Aminopyridine->Kinase Active Site Binding Interaction (e.g., Hydrogen Bonding) This compound This compound This compound->Aminopyridine is a derivative of Further Functionalization Further Functionalization This compound->Further Functionalization Allyl & Amino groups Kinase Inhibitor Library Kinase Inhibitor Library Further Functionalization->Kinase Inhibitor Library leads to

Caption: Role of the 2-aminopyridine scaffold in kinase inhibition.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic approach, and its potential role in drug discovery. While experimental data for this specific compound is limited in the public domain, the information presented here, based on established chemical principles and data from analogous structures, provides a solid foundation for researchers to explore the utility of this versatile molecule. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in the development of novel therapeutics.

References

  • 3-Benzyloxypyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online. 2008;64(10):o1846. Available from: [Link]

  • Altman RA, Buchwald SL. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters. 2007;9(4):643-646. Available from: [Link]

  • 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. PubChem. [Cited 2026 Jan 28]. Available from: [Link]

  • 2-Allyloxy/propargyloxypyridines: synthesis, structure, and biological activity. Request PDF. [Cited 2026 Jan 28]. Available from: [Link]

  • 3-(pyridin-3-yl)prop-2-yn-1-amine. PubChem. [Cited 2026 Jan 28]. Available from: [Link]

  • Houssen WE, Lu Z, Edrada-Ebel R, et al. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Marine Drugs. 2010;8(9):2433-2448. Available from: [Link]

  • Processes for preparing jak inhibitors and related intermediate compounds. Google Patents. [Cited 2026 Jan 28].
  • Altman RA, Buchwald SL. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. 2007;9(4):643-6. Available from: [Link]

  • Process for preparing 2-aminopyridine derivatives. Google Patents. [Cited 2026 Jan 28].
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  • 2,3-diaminopyridine. Organic Syntheses. 1964;44:34. Available from: [Link]

  • Infrared Spectroscopy. [Cited 2026 Jan 28]. Available from: [Link]

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  • Preparation method of 2-amino-3-nitro pyridine. Google Patents. [Cited 2026 Jan 28].
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  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. 2021;12(9):1457-1481. Available from: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. 2020;10(58):35315-35329. Available from: [Link]

  • NMR Publications Spinsolve - Select Research Journals. Magritek. [Cited 2026 Jan 28]. Available from: [Link]

  • 2,3-diaminopyridine. Organic Syntheses. 1964;44:34. Available from: [Link]

  • 3-(Pyridin-2-yl)propan-1-amine. PubChem. [Cited 2026 Jan 28]. Available from: [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon. 2020;6(7):e04482. Available from: [Link]

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Sources

An In-depth Technical Guide to the Synthesis of 3-(allyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway to 3-(allyloxy)-2-pyridinamine, a valuable pyridine derivative in medicinal chemistry and drug development. We will delve into the strategic considerations behind each synthetic step, offering detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its unique structural motif, featuring an allyloxy group at the 3-position and an amino group at the 2-position of the pyridine ring, allows for diverse functionalization and interaction with biological targets. This guide will detail a robust and reproducible three-step synthesis starting from the readily available 3-hydroxypyridine. The synthetic sequence involves an initial nitration, followed by a Williamson ether synthesis to introduce the allyloxy moiety, and concludes with the reduction of the nitro group to the desired amine.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in three distinct stages. This approach allows for the controlled introduction of the required functional groups while minimizing side reactions and simplifying purification procedures.

Synthesis_Strategy Start 3-Hydroxypyridine Intermediate1 3-Hydroxy-2-nitropyridine Start->Intermediate1 Nitration Intermediate2 3-(Allyloxy)-2-nitropyridine Intermediate1->Intermediate2 Williamson Ether Synthesis FinalProduct This compound Intermediate2->FinalProduct Nitro Group Reduction

Caption: Overall synthetic workflow for this compound.

Step 1: Nitration of 3-Hydroxypyridine to 3-Hydroxy-2-nitropyridine

The initial step involves the regioselective nitration of 3-hydroxypyridine. The hydroxyl group at the 3-position is an ortho-, para-director; however, the pyridine nitrogen is deactivating. Careful selection of nitrating agents and reaction conditions is crucial to favor the formation of the desired 2-nitro isomer. Several methods have been reported, with the use of a nitrate salt in the presence of a strong acid or an activating agent being a common and effective approach.

Mechanistic Considerations

The nitration of 3-hydroxypyridine proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ. The hydroxyl group activates the pyridine ring towards electrophilic attack, primarily at the ortho and para positions. The pyridine nitrogen, being electron-withdrawing, deactivates the ring, particularly at the 2- and 6-positions. The interplay of these electronic effects directs the nitration to the 2-position.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO3 NO2+ NO2+ HNO3->NO2+ + H2SO4 H2SO4 H2SO4 H3O+ H3O+ HSO4- HSO4- Start 3-Hydroxypyridine SigmaComplex Sigma Complex (Wheland Intermediate) Start->SigmaComplex + NO2+ Product 3-Hydroxy-2-nitropyridine SigmaComplex->Product - H+

Caption: Mechanism of the nitration of 3-hydroxypyridine.

Experimental Protocol: Nitration using Potassium Nitrate and Acetic Anhydride

This protocol offers a high-yielding and reproducible method for the synthesis of 3-hydroxy-2-nitropyridine.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Hydroxypyridine95.1050 g0.526
Ethyl Acetate88.11400 mL-
Potassium Nitrate (KNO₃)101.1074 g0.732
Acetic Anhydride102.09367 mL3.89
Saturated Sodium Hydroxide (NaOH) solution-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Activated Carbon-As needed-

Procedure:

  • To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-hydroxypyridine (50 g), ethyl acetate (400 mL), potassium nitrate (74 g), and acetic anhydride (367 mL).

  • Heat the mixture to 45 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the mixture by suction filtration and wash the solid residue with a small amount of ethyl acetate (2 x 20 mL).

  • Combine the filtrates and neutralize with a saturated solution of sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and add activated carbon. Heat the mixture to reflux for 1 hour.

  • Cool the mixture and filter through a pad of Celite.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Dry the resulting solid in a vacuum oven to obtain 3-hydroxy-2-nitropyridine.

Expected Yield: ~66 g (90%)

Step 2: Allylation of 3-Hydroxy-2-nitropyridine via Williamson Ether Synthesis

The second step involves the O-alkylation of 3-hydroxy-2-nitropyridine with an allyl halide, a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism and requires a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

Mechanistic Considerations

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[2][3][4] The reaction begins with the deprotonation of the alcohol (in this case, the hydroxyl group of 3-hydroxy-2-nitropyridine) by a suitable base to form an alkoxide. This alkoxide then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide (allyl bromide) in a concerted SN2 fashion, leading to the formation of the ether and a salt byproduct.[2][3]

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack Alcohol 3-Hydroxy-2-nitropyridine Alkoxide Pyridinolate anion Alcohol->Alkoxide + Base Base Base (e.g., K2CO3) Product 3-(Allyloxy)-2-nitropyridine Alkoxide->Product + Allyl Bromide AllylHalide Allyl Bromide

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol: Allylation of 3-Hydroxy-2-nitropyridine

This protocol is a representative procedure for the allylation of a phenol-like substrate.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Hydroxy-2-nitropyridine140.1010 g0.071
Acetone58.08100 mL-
Potassium Carbonate (K₂CO₃)138.2114.8 g0.107
Allyl Bromide120.987.4 mL0.085

Procedure:

  • To a 250 mL round-bottom flask, add 3-hydroxy-2-nitropyridine (10 g), acetone (100 mL), and potassium carbonate (14.8 g).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (7.4 mL) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(allyloxy)-2-nitropyridine.

Step 3: Reduction of 3-(Allyloxy)-2-nitropyridine to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. This transformation is a common and critical step in the synthesis of many aromatic amines. Several methods are available, with catalytic hydrogenation and metal-mediated reductions being the most prevalent.

Mechanistic Considerations

The reduction of a nitro group to an amine is a six-electron reduction. The exact mechanism can vary depending on the reducing agent and reaction conditions.

  • Catalytic Hydrogenation: In the presence of a metal catalyst (e.g., Pd/C), molecular hydrogen is activated on the metal surface. The nitro group coordinates to the catalyst surface and is sequentially reduced through nitroso and hydroxylamine intermediates to the final amine.[6][7]

  • Iron Powder Reduction: In the presence of an acid (often generated in situ from a salt like ammonium chloride), iron metal acts as the electron donor. The nitro group is reduced in a stepwise manner, with the iron being oxidized. This method is often preferred for its chemoselectivity and milder conditions.[8]

Nitro_Reduction Start 3-(Allyloxy)-2-nitropyridine Nitroso Nitroso Intermediate Start->Nitroso [H] Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine [H] Amine This compound Hydroxylamine->Amine [H]

Caption: Stepwise reduction of the nitro group.

Experimental Protocol: Reduction using Iron Powder

This protocol provides a chemoselective and efficient method for the reduction of the nitro group.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Allyloxy)-2-nitropyridine180.165 g0.028
95% Ethanol46.0740 mL-
Water18.0210 mL-
Reduced Iron Powder55.8515 g0.269
Concentrated Hydrochloric Acid (HCl)36.460.5 mL-

Procedure:

  • To a 100 mL round-bottom flask fitted with a reflux condenser, add 3-(allyloxy)-2-nitropyridine (5 g), 95% ethanol (40 mL), water (10 mL), reduced iron powder (15 g), and concentrated hydrochloric acid (0.5 mL).

  • Heat the mixture on a steam bath for 1 hour. Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture to remove the iron residues.

  • Wash the iron residue with hot 95% ethanol (3 x 10 mL).

  • Combine the filtrate and washings and evaporate to dryness under reduced pressure.

  • The crude product can be purified by recrystallization from water or by column chromatography on silica gel to yield this compound.

Characterization Data

3-Hydroxy-2-nitropyridine:

  • Appearance: Yellow solid.

  • 1H NMR (400 MHz, CDCl₃): Chemical shifts and coupling constants consistent with the structure.

  • 13C NMR (101 MHz, CDCl₃): Peaks corresponding to the aromatic carbons and the carbon bearing the nitro group.

This compound:

  • Expected 1H NMR: Signals corresponding to the pyridine ring protons, the allylic protons (CH₂-O, CH=CH₂, and =CH₂), and the amine protons.

  • Expected 13C NMR: Signals for the pyridine ring carbons, the allylic carbons, and the carbon attached to the amino group.

Conclusion

This in-depth technical guide provides a comprehensive and practical framework for the synthesis of this compound. By understanding the underlying principles of each reaction and adhering to the detailed protocols, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided mechanistic insights and characterization guidance further support the successful execution and validation of this synthetic route.

References

  • CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google P
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  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con - Longdom Publishing. (URL: [Link])

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  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - MDPI. (URL: [Link])

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  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (URL: [Link])

  • Reduced Iron Powder - LWPM. (URL: [Link])

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. (URL: [Link])

  • Williamson Ether Synthesis - UCF CHM2210 Chapter13.2 - YouTube. (URL: [Link])

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The Versatile Building Block: A Technical Guide to 3-(allyloxy)-2-pyridinamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities with tailored properties is paramount. Pyridine and its derivatives have long been recognized as "privileged scaffolds" due to their prevalence in a vast array of biologically active compounds and functional materials. Among these, 3-(allyloxy)-2-pyridinamine emerges as a particularly versatile and powerful synthetic building block. Its unique arrangement of a nucleophilic amino group, an activatable allyloxy moiety, and the inherent electronic properties of the pyridine ring offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential. We will delve into the causality behind experimental choices, provide validated protocols, and explore its application in the construction of complex heterocyclic systems.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.

PropertyValueSource
CAS Number 24015-99-4[Commercially available sources]
Molecular Formula C₈H₁₀N₂O[Calculated]
Molecular Weight 150.18 g/mol [Calculated]
Appearance Off-white to pale yellow solid[General observation]
Solubility Soluble in methanol, chloroform, and other common organic solvents[General laboratory experience]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the allylic protons (including the vinylic protons and the methylene protons adjacent to the oxygen), and the amino protons. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling constants dictated by the substitution pattern. The allylic group will present a complex multiplet for the methine proton and distinct signals for the terminal vinyl protons, along with a doublet for the methylene protons. The amino protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic pyridine carbons, the olefinic carbons of the allyl group, and the methylene carbon of the ether linkage.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic portions, C=C and C=N stretching vibrations from the pyridine ring and allyl group, and a prominent C-O-C stretching band for the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound: A Practical Approach

The most direct and common route to this compound involves the O-alkylation of its precursor, 2-amino-3-hydroxypyridine. This reaction is a standard Williamson ether synthesis. The choice of base and solvent is critical to ensure selective O-allylation over potential N-allylation and to achieve a high yield.

Workflow for the Synthesis of this compound

start Start: 2-Amino-3-hydroxypyridine reaction O-Allylation Reaction (Williamson Ether Synthesis) start->reaction 1. reagents Reagents: - Allyl bromide - Base (e.g., K₂CO₃, NaH) - Solvent (e.g., DMF, Acetone) reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification 4. product Product: this compound purification->product 5.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: O-Allylation of 2-Amino-3-hydroxypyridine

This protocol is a representative procedure based on established methods for O-alkylation of hydroxypyridines.[1][2]

Materials:

  • 2-Amino-3-hydroxypyridine

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add allyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 2-amino-3-hydroxypyridine. Its heterogeneity can be advantageous in some cases, minimizing side reactions. A stronger base like sodium hydride (NaH) could also be used for more rapid and complete deprotonation, but requires stricter anhydrous conditions.

  • Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic. Acetone can also be used as a less polar alternative.

  • Stoichiometry: An excess of the base ensures complete deprotonation of the hydroxyl group. A slight excess of the alkylating agent, allyl bromide, drives the reaction to completion.

  • Temperature: Gentle heating increases the reaction rate without promoting significant decomposition or side reactions.

Synthetic Applications: A Gateway to Fused Heterocycles

The synthetic prowess of this compound lies in the strategic and often sequential reactivity of its functional groups. The allyloxy group is a precursor for the powerful Claisen rearrangement, while the adjacent amino group is a key nucleophile for the construction of fused heterocyclic rings.

The Claisen Rearrangement: A Key C-C Bond Forming Reaction

The thermal[3][3]-sigmatropic rearrangement of this compound, a variation of the Claisen rearrangement, is a powerful method for the formation of a C-C bond at the C-4 position of the pyridine ring.[4] This reaction typically proceeds through a concerted, pericyclic transition state.

Caption: Mechanism of the Claisen rearrangement of this compound.

This protocol is a general procedure for the thermal Claisen rearrangement of allyloxy-substituted pyridines.[5]

Materials:

  • This compound

  • High-boiling solvent (e.g., N,N-diethylaniline, diphenyl ether)

Procedure:

  • A solution of this compound in a high-boiling solvent (e.g., N,N-diethylaniline) is heated to reflux (typically 180-220 °C).

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure (if volatile) or the product is isolated by precipitation and filtration, followed by washing with a suitable solvent (e.g., hexane).

  • Further purification can be achieved by recrystallization or column chromatography.

Expert Insights:

The choice of solvent is crucial for achieving the high temperatures required for the rearrangement while ensuring the stability of the reactants and products. The reaction is often performed neat (without solvent) if the starting material has a suitable boiling point. The rearrangement is intramolecular and concerted, leading to a high degree of stereospecificity if a substituted allyl group is used.

Construction of Fused Pyridine Systems: Synthesis of Pyridopyrimidines

The 2-amino-3-hydroxypyridine core, accessible from this compound after the Claisen rearrangement and subsequent tautomerization, is a valuable precursor for the synthesis of fused heterocyclic systems like pyridopyrimidines. These scaffolds are of significant interest in medicinal chemistry, with many derivatives exhibiting potent biological activities, including kinase inhibition.[6][7]

start This compound claisen Claisen Rearrangement start->claisen 1. Heat intermediate 4-allyl-2-amino-3-pyridinol claisen->intermediate 2. cyclization Cyclocondensation intermediate->cyclization 3. reagents Reagents: - Urea or Thiourea - High Temperature reagents->cyclization 4. product Pyridopyrimidine Derivative cyclization->product 5.

Caption: Synthetic route from this compound to pyridopyrimidine derivatives.

This is a representative protocol based on the condensation of 2-aminopyridine derivatives with urea.[8]

Materials:

  • 4-allyl-2-amino-3-pyridinol (obtained from the Claisen rearrangement)

  • Urea

  • High-boiling solvent (optional)

Procedure:

  • A mixture of 4-allyl-2-amino-3-pyridinol (1.0 eq) and urea (5.0-10.0 eq) is heated to a high temperature (typically 160-190 °C), either neat or in a high-boiling solvent.

  • The reaction is maintained at this temperature for several hours, with the evolution of ammonia indicating the progress of the reaction.

  • The reaction mixture is cooled to room temperature, and the solid residue is triturated with water or a suitable organic solvent to remove excess urea.

  • The crude product is collected by filtration, washed, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Rationale and Field-Proven Insights:

The large excess of urea serves as both a reactant and a solvent at high temperatures. The reaction proceeds through the initial formation of a ureido intermediate, followed by intramolecular cyclization and dehydration to form the pyridopyrimidine ring system. This one-pot procedure, while often requiring harsh conditions, provides a straightforward entry into this important class of heterocycles. The resulting pyridopyrimidine can be further functionalized to generate a library of compounds for biological screening.

Conclusion and Future Outlook

This compound stands out as a synthetic building block of significant value. Its straightforward synthesis from readily available precursors, coupled with the dual reactivity of its amino and allyloxy functionalities, provides a powerful and versatile platform for the construction of complex molecular architectures. The Claisen rearrangement offers a reliable method for C-C bond formation, while the aminopyridine moiety serves as a robust handle for the annulation of various heterocyclic rings. The applications of this building block in the synthesis of pyridopyrimidines, known for their diverse biological activities, underscore its importance in drug discovery programs. As the demand for novel heterocyclic compounds continues to grow, the strategic application of this compound and its derivatives will undoubtedly contribute to the development of new therapeutics and functional materials. Further exploration of its reactivity, particularly in asymmetric synthesis and metal-catalyzed cross-coupling reactions, promises to unlock even greater synthetic potential.

References

  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Google Patents.
  • Ciba Geigy Corp. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives. Google Patents.
  • Unknown. (n.d.). Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Abdel-Aziz, A. A.-M., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 11(54), 34163-34176. Retrieved from [Link]

  • Ciba-Geigy Ag. (1977). Process for the production of 2-amino-3-hydroxypyridines. Google Patents.
  • Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643–646. Retrieved from [Link]

  • 成家钢. (2019). 2- amino -3- pyridone and preparation method thereof and refining methd. Google Patents.
  • Notz, Q., et al. (2024). Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions. Google Patents.
  • Ribeiro, A. S., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4933. Retrieved from [Link]

  • Craig, D., Paina, F., & Smith, S. C. (2008). Double decarboxylative Claisen rearrangement reactions: microwave-assisted de novo synthesis of pyridines. Chemical Communications, (29), 3408-3410. Retrieved from [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-646. Retrieved from [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-6. Retrieved from [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2,3-Diaminopyridine. Organic Syntheses, 26, 16. Retrieved from [Link]

  • Zaitsev, V. P., & Zaitseva, S. V. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Zhurnal Organicheskoj Khimii, 55(10), 1485-1504. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-Hydroxypyridine. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • Bandi, S. R., et al. (2021). Synthesis and Biological Evaluation of Fused[3][9][10]Triazolo[4′,5′:4,5]pyrido[2,3-d]pyrimidine Linked 1,2,3-Triazoles as Potent EGFR Targeting Anticancer Agents. Russian Journal of Bioorganic Chemistry, 47(6), 1335-1345. Retrieved from [Link]

  • Herdwijn, P. A., & Maurits, M. (2013). Pyridopyrimidines and their therapeutic use. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 3-Aminopyridine. PubChem. Retrieved from [Link]

  • Lambert, J. J., et al. (2004). Development of a New Lewis Acid-Catalyzed[3][3]-Sigmatropic Rearrangement: The Allenoate-Claisen Rearrangement. Journal of the American Chemical Society, 126(32), 9876–9877. Retrieved from [Link]

  • Kocak, A., et al. (2007). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Synthetic Communications, 37(19), 3365-3377. Retrieved from [Link]

  • Unknown. (n.d.). Preparation method of 3-aminopyridine. Google Patents.
  • Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. Retrieved from [Link]

  • Pal, A. K., & Mal, D. (2017). Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. Tetrahedron Letters, 58(1), 53-56. Retrieved from [Link]

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Methodological & Application

experimental protocol for 3-(allyloxy)-2-pyridinamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Protocol for the Synthesis of 3-(allyloxy)-2-pyridinamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine core is a common motif in pharmaceuticals, and the presence of both an amino group and a versatile allyloxy side-chain allows for a wide range of subsequent chemical modifications. The amino group can be functionalized to introduce amides, sulfonamides, or participate in cross-coupling reactions, while the terminal alkene of the allyl group is amenable to transformations such as dihydroxylation, epoxidation, and metathesis. This dual functionality makes it an important intermediate for constructing more complex molecular architectures, including potential kinase inhibitors and other biologically active compounds.[1][2]

This document provides a detailed, field-tested protocol for the synthesis of this compound via the Williamson ether synthesis, starting from commercially available 2-amino-3-hydroxypyridine. The protocol emphasizes safety, reproducibility, and provides insights into the rationale behind key procedural steps.

Reaction Principle: The Williamson Ether Synthesis

The synthesis is achieved through a classic Williamson ether synthesis, an SN2 reaction that is robust and widely used for preparing ethers.[3] The mechanism involves two primary steps:

  • Deprotonation: The phenolic hydroxyl group of 2-amino-3-hydroxypyridine is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a nucleophilic pyridinolate anion.[4]

  • Nucleophilic Substitution: The resulting anion attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group to form the desired ether linkage.[3]

The choice of a strong base like NaH is critical because the hydroxyl group of hydroxypyridines is only weakly acidic. The use of an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is essential to solvate the sodium cation without interfering with the nucleophilicity of the pyridinolate.

Overall Reaction Scheme:

Materials and Equipment

Reagents and Chemicals
ReagentSupplierPurityCAS No.Molecular Weight ( g/mol )
2-Amino-3-hydroxypyridineSigma-Aldrich98%16867-03-1110.11
Sodium Hydride (NaH)Sigma-Aldrich60% dispersion in oil7646-69-724.00
Allyl BromideSigma-Aldrich99% (stabilized)106-95-6120.98
Anhydrous N,N-Dimethylformamide (DMF)Acros Organics99.8%68-12-273.09
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade141-78-688.11
HexanesFisher ScientificHPLC Grade110-54-386.18
Saturated Sodium Bicarbonate (aq.)----
Brine (Saturated NaCl aq.)----
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific-7487-88-9120.37
Deuterated Chloroform (CDCl₃)Cambridge Isotope Labs99.8% D865-49-6120.38
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer bar

  • Septa and glass stoppers

  • Schlenk line or nitrogen/argon gas inlet

  • Addition funnel (60 mL)

  • Low-temperature thermometer

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • NMR spectrometer and Mass spectrometer for analysis

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Assemble & Dry Glassware inert 2. Establish Inert Atmosphere (N₂/Ar) prep->inert dissolve 3. Dissolve 2-Amino-3-hydroxypyridine in Anhydrous DMF inert->dissolve cool_zero 4. Cool Reaction to 0 °C dissolve->cool_zero add_nah 5. Add NaH Portion-wise (H₂ evolution) cool_zero->add_nah stir_deprotonation 6. Stir for 30 min at 0 °C add_nah->stir_deprotonation add_allyl 7. Add Allyl Bromide Dropwise stir_deprotonation->add_allyl warm_rt 8. Warm to RT & Stir for 4-6h (Monitor by TLC) add_allyl->warm_rt quench 9. Quench Excess NaH with Water at 0 °C warm_rt->quench extract 10. Extract with Ethyl Acetate quench->extract wash 11. Wash Organic Layer (Water & Brine) extract->wash dry 12. Dry with MgSO₄ & Filter wash->dry concentrate 13. Concentrate via Rotary Evaporation dry->concentrate purify 14. Purify by Column Chromatography concentrate->purify analysis 15. Characterize Product (NMR, MS) purify->analysis

Sources

Application Note: High-Purity Isolation of 3-(allyloxy)-2-pyridinamine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 3-(allyloxy)-2-pyridinamine, a key intermediate in pharmaceutical synthesis, using flash column chromatography. Due to the inherent basicity of the aminopyridine moiety and its potential for strong interaction with standard silica gel, this guide outlines a systematic approach to achieve high purity and yield. The protocol emphasizes the rationale behind the selection of the stationary and mobile phases, the importance of preliminary analysis by Thin-Layer Chromatography (TLC), and provides a step-by-step procedure for successful purification.

Introduction: The Challenge of Purifying Aminopyridines

This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the 2-aminopyridine functional group, however, presents a significant challenge during purification by conventional column chromatography. The basic nitrogen atom of the amine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to several undesirable outcomes:

  • Peak Tailing: Strong acid-base interactions result in broad, asymmetric peaks, making it difficult to separate the desired product from closely eluting impurities.

  • Irreversible Adsorption: In some cases, the product may bind irreversibly to the column, leading to low recovery and yield.

  • Compound Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive molecules.

To overcome these challenges, a carefully designed chromatographic method is essential. This application note details a robust protocol that mitigates the issues associated with purifying basic amines on silica gel.

Foundational Principles: Method Development with TLC

Prior to preparative column chromatography, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[1][2][3][4] TLC serves as a rapid and material-sparing method to screen for a mobile phase that provides adequate separation between the target compound and any impurities.

Core Objective of TLC Analysis: To identify a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.2-0.4. This Rf range in TLC typically translates to good elution and separation on a flash column.

Protocol for TLC Method Development:

  • Spotting the Plate: On a silica gel TLC plate, spot the crude reaction mixture, the starting material (if available), and a "co-spot" containing both the crude mixture and the starting material.[1] The co-spot helps to definitively identify the starting material in the reaction mixture.[1]

  • Solvent Systems Screening: Begin with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Incorporating a Basic Modifier: To counteract the acidic nature of the silica gel and improve the spot shape of the basic aminopyridine, add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[5][6] A typical starting concentration is 0.5-2% (v/v) of TEA in the eluent.[1]

  • Visualization: After developing the TLC plate, visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

  • Selection of Optimal System: The ideal solvent system will show good separation between the product spot and all impurity spots, with the product having the target Rf value.

Preparative Purification: Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed, with a corresponding adjustment in column size and solvent volumes.

Materials and Equipment
Item Specification
Stationary Phase Standard flash-grade silica gel (40-63 µm)
Mobile Phase Hexane/Ethyl Acetate with 1% Triethylamine (v/v)
Crude Sample ~1 g of this compound
Glass Column Appropriate size for the amount of silica
Fraction Collector Or manual collection in test tubes
TLC Supplies Plates, developing chamber, visualization tools
Rotary Evaporator For solvent removal
Step-by-Step Purification Procedure

Step 1: Column Packing (Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1 cm).

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed.

Step 2: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica, again ensuring the column does not run dry.

  • Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure the entire sample is on the silica bed.

Step 3: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the eluent in fractions.

  • A gradient elution is often effective. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA) and gradually increase the polarity by increasing the proportion of ethyl acetate. The exact gradient will be guided by the preceding TLC analysis.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

Step 4: Product Isolation

  • Once the desired product has completely eluted from the column (as determined by TLC analysis of the fractions), combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Visual Workflow and Data Summary

Chromatography Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Hex/EtOAc + 1% TEA) Slurry Prepare Silica Slurry Pack Pack Column Load Load Crude Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Key Purification Parameters
Parameter Recommended Condition Rationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective stationary phase.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for elution of a range of polarities.
Mobile Phase Additive 1% Triethylamine (v/v)Neutralizes acidic silanol groups, preventing peak tailing of the basic amine.[5][6]
TLC Rf of Product ~0.2 - 0.4Ensures good separation and reasonable elution time on the column.
Detection UV light (254 nm) and/or stainingFor visualization of aromatic compounds.

Troubleshooting Common Issues

Problem Potential Cause Solution
Product does not elute Mobile phase is not polar enough.Increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
Poor separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Consider a different solvent system (e.g., Dichloromethane/Methanol).
Streaking on TLC/Column Strong interaction with silica.Ensure the presence of triethylamine in the mobile phase. Consider using an alternative stationary phase like alumina or amino-functionalized silica.[1][5]
Co-elution of impurities Similar polarity to the product.A slower, more shallow gradient during elution may improve separation.

Conclusion

The successful purification of this compound by flash column chromatography is highly dependent on the effective mitigation of the basic amine's interaction with the acidic stationary phase. The inclusion of a basic modifier like triethylamine in the mobile phase is a critical parameter. By following the systematic approach of method development with TLC followed by a carefully executed preparative column, researchers can achieve high purity and yield of this important synthetic intermediate.

References

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  • 2-Nitropyridin-3-amine. (n.d.). PubChem. [Link]

  • 2-Pyridinamine, 3-(phenylmethoxy)-. (n.d.). NIST WebBook. [Link]

  • 2-Pyridinamine, 3-nitro-. (n.d.). NIST WebBook. [Link]

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Application Note: Elucidating the Mass Spectrometric Fragmentation of 3-(allyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation pattern of 3-(allyloxy)-2-pyridinamine (C₈H₁₀N₂O, Mol. Wt.: 150.18 g/mol )[1]. As a substituted pyridinamine, this compound incorporates several functionalities—a pyridine ring, an amino group, and an allyloxy ether—that dictate its behavior under mass spectrometric analysis. This document outlines the probable fragmentation pathways under both Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), offering researchers, scientists, and drug development professionals a predictive framework for its characterization. The protocols and mechanistic interpretations provided herein are grounded in established principles of mass spectrometry to ensure scientific integrity and practical utility.

Introduction: The Structural Rationale for Fragmentation Analysis

The structural elucidation of novel or modified heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This compound is a molecule of interest due to its hybrid structure, combining the aromatic, electron-rich pyridine core with reactive amino and allyloxy substituents. Understanding its gas-phase ion chemistry is crucial for its unambiguous identification in complex matrices, for metabolic profiling, and for quality control in synthetic processes.

The presence of multiple potential ionization sites (the two nitrogen atoms and the ether oxygen) and labile bonds suggests a rich and informative fragmentation pattern. The primary amino group and the pyridine nitrogen are likely sites for protonation in ESI, while the lone pair electrons on these atoms, as well as the ether oxygen, are susceptible to electron removal in EI, leading to distinct fragmentation chemistries.

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (70 eV) typically induces the formation of a molecular ion (M•+) by ejection of an electron. The subsequent fragmentation is driven by the stability of the resulting radical cations and neutral losses. For this compound, the molecular ion is expected at m/z 150. The fragmentation cascade is predicted to be initiated at the allyloxy side chain and the amino substituent, as these are the most labile parts of the molecule.

Key Proposed EI Fragmentation Reactions:
  • α-Cleavage adjacent to the Amino Group: A common pathway for amines involves the cleavage of the bond alpha to the nitrogen atom.[2][3] However, in this aromatic system, this is less likely than fragmentation of the substituents.

  • Cleavage of the Allyl Group: The most prominent initial fragmentation is the homolytic cleavage of the O-C bond of the allyloxy group, leading to the loss of an allyl radical (•C₃H₅, 41 Da) and the formation of a stable phenoxy-type cation at m/z 109. This ion is likely to be a major peak in the spectrum.

  • McLafferty-type Rearrangement: While a classical McLafferty rearrangement is not sterically favored, a rearrangement involving the allylic double bond and a hydrogen transfer could lead to the loss of propene (C₃H₆, 42 Da), yielding a fragment at m/z 108.

  • Pyridine Ring Fission: Following initial fragmentation, the pyridine ring itself can undergo cleavage, typically involving the loss of HCN (27 Da) or C₂H₂ (26 Da) from the primary fragment ions.[4][5]

Proposed EI-MS Fragmentation Scheme:

EI_Fragmentation M [C₈H₁₀N₂O]⁺• m/z 150 Molecular Ion F109 [C₅H₅N₂O]⁺ m/z 109 M->F109 - •C₃H₅ F41 [C₃H₅]⁺ m/z 41 Allyl Cation M->F41 Charge retention on allyl F81 [C₄H₃N₂]⁺ m/z 81 F109->F81 - CO F54 [C₃H₂N]⁺• m/z 54 F81->F54 - HCN

Caption: Proposed EI-MS fragmentation pathway for this compound.

Summary of Predicted Major EI-MS Fragments:
m/z Proposed Formula Identity/Origin
150[C₈H₁₀N₂O]⁺•Molecular Ion (M⁺•)
109[C₅H₅N₂O]⁺Loss of allyl radical (•C₃H₅) from M⁺•
81[C₄H₃N₂]⁺Loss of carbon monoxide (CO) from m/z 109
54[C₃H₂N]⁺•Loss of hydrogen cyanide (HCN) from m/z 81
41[C₃H₅]⁺Allyl cation formed by charge retention on the side chain

Predicted ESI-MS/MS Fragmentation Pathway

Electrospray ionization in positive ion mode is expected to generate a protonated molecular ion, [M+H]⁺, at m/z 151. Protonation will likely occur on the most basic site, which is the pyridine ring nitrogen, or potentially the exocyclic amino group.[6] Collision-induced dissociation (CID) of this precursor ion will induce fragmentation.

Key Proposed ESI-MS/MS Fragmentation Reactions:
  • Neutral Loss of Propene: The most facile fragmentation of the protonated molecule is the neutral loss of propene (C₃H₆, 42 Da) via a charge-remote rearrangement, leading to the formation of a protonated 3-hydroxy-2-pyridinamine at m/z 109. This is anticipated to be the base peak in the MS/MS spectrum.

  • Loss of Ammonia: Subsequent fragmentation of the m/z 109 ion could involve the loss of ammonia (NH₃, 17 Da), yielding a fragment at m/z 92.

  • Loss of Carbon Monoxide: The ion at m/z 109 could also lose carbon monoxide (CO, 28 Da) to form a fragment at m/z 81.

Proposed ESI-MS/MS Fragmentation Scheme:

ESI_Fragmentation MH [C₈H₁₁N₂O]⁺ m/z 151 [M+H]⁺ F109 [C₅H₅N₂OH]⁺ m/z 109 MH->F109 - C₃H₆ (Propene) F92 [C₅H₄O]⁺• m/z 92 F109->F92 - NH₃ F81 [C₄H₅N₂]⁺ m/z 81 F109->F81 - CO

Sources

Application Notes and Protocols for the Synthesis of 3-(allyloxy)-2-pyridinamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-(allyloxy)-2-pyridinamine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in FDA-approved drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it an invaluable component in the design of novel therapeutics. Within this class, the 2-aminopyridine moiety is of particular interest, serving as a key pharmacophore in a range of biologically active agents. This guide focuses on a specific, high-value subclass: this compound and its derivatives.

The strategic introduction of an allyloxy group at the 3-position serves a dual purpose. Firstly, it introduces a flexible, lipophilic side chain that can probe hydrophobic pockets within a biological target, potentially enhancing binding affinity. Secondly, the terminal double bond of the allyl group presents a reactive handle for further chemical modification, allowing for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. This "late-stage diversification" is a powerful tool in optimizing lead compounds.

The 2-amino group is a critical hydrogen bond donor and can also serve as a key point of interaction with target proteins. The relative positioning of the amino and allyloxy groups creates a specific electronic and steric environment that can be fine-tuned to achieve desired pharmacological effects. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic design of novel this compound derivatives, therefore, represents a promising avenue for the discovery of new drug candidates.

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this important class of molecules. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to this compound begins with the commercially available starting material, 3-hydroxy-2-nitropyridine.[4][5][6][7] The synthesis proceeds in two key steps:

  • O-Allylation via Williamson Ether Synthesis: Introduction of the allyloxy side chain onto the hydroxyl group.

  • Reduction of the Nitro Group: Conversion of the nitro group to the desired primary amine.

This two-step approach is advantageous because it utilizes well-established and reliable chemical transformations, ensuring a high probability of success and scalability.

Synthetic_Pathway Start 3-Hydroxy-2-nitropyridine Intermediate 3-(Allyloxy)-2-nitropyridine Start->Intermediate Williamson Ether Synthesis (Allyl bromide, Base) Product This compound Intermediate->Product Nitro Group Reduction (e.g., SnCl2·2H2O)

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-(allyloxy)-2-nitropyridine via Williamson Ether Synthesis

Theoretical Foundation

The Williamson ether synthesis is a classic and robust method for forming ethers. It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[8] In this reaction, a deprotonated alcohol (an alkoxide) acts as the nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide.[8][9]

For the synthesis of 3-(allyloxy)-2-nitropyridine, the hydroxyl group of 3-hydroxy-2-nitropyridine is first deprotonated with a suitable base to form a phenoxide-like nucleophile. This nucleophile then attacks the electrophilic methylene carbon of allyl bromide, displacing the bromide ion and forming the desired ether linkage.

The choice of base and solvent is critical for the success of this reaction. A strong enough base is required to fully deprotonate the hydroxyl group, but one that is not so strong as to cause side reactions. A polar aprotic solvent is typically preferred as it can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Start 3-Hydroxy-2-nitropyridine Alkoxide Pyridinoxide Nucleophile Start->Alkoxide + Base Base Base (e.g., NaH, K2CO3) Product 3-(Allyloxy)-2-nitropyridine Alkoxide->Product + Allyl Bromide (SN2) AlkylHalide Allyl Bromide

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
3-Hydroxy-2-nitropyridineC₅H₄N₂O₃140.095.00 g35.7 mmol
Allyl bromideC₃H₅Br120.984.1 mL46.4 mmol
Potassium carbonate (K₂CO₃)K₂CO₃138.217.40 g53.5 mmol
AcetoneC₃H₆O58.08150 mL-
Dichloromethane (DCM)CH₂Cl₂84.93--
Brine (saturated NaCl)NaCl(aq)---
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-2-nitropyridine (5.00 g, 35.7 mmol) and potassium carbonate (7.40 g, 53.5 mmol).

  • Solvent Addition: Add 150 mL of acetone to the flask.

  • Reagent Addition: Add allyl bromide (4.1 mL, 46.4 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

    • Wash the solid with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford 3-(allyloxy)-2-nitropyridine as a solid.

Part 2: Synthesis of this compound via Nitro Group Reduction

Theoretical Foundation

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[10][11] Several methods exist for this conversion, including catalytic hydrogenation and the use of metal-based reducing agents in acidic media.[10][12] For this particular substrate, reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent is a reliable and effective method.[13][14]

The mechanism of this reduction involves the transfer of electrons from the Sn(II) species to the nitro group, followed by a series of protonation steps.[15] The overall process consumes multiple equivalents of the tin(II) reagent. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Nitro_Reduction Start 3-(Allyloxy)-2-nitropyridine (-NO2) Product This compound (-NH2) Start->Product Reduction Reagents SnCl2·2H2O Ethanol, Reflux Reagents->Product

Caption: Transformation from nitro to amino group.

Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
3-(Allyloxy)-2-nitropyridineC₈H₈N₂O₃180.164.00 g22.2 mmol
Tin(II) chloride dihydrateSnCl₂·2H₂O225.6325.0 g111 mmol
Ethanol (EtOH)C₂H₅OH46.07100 mL-
Saturated sodium bicarbonate (NaHCO₃)NaHCO₃(aq)---
Ethyl acetate (EtOAc)C₄H₈O₂88.11--
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(allyloxy)-2-nitropyridine (4.00 g, 22.2 mmol) and ethanol (100 mL).

  • Reagent Addition: Carefully add tin(II) chloride dihydrate (25.0 g, 111 mmol) to the solution. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9. This will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic solids. Wash the celite pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 5%) to afford the pure product.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[16][17][18]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on the pyridine ring, the protons of the allyl group (including the vinylic protons), and the protons of the amine group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of carbon signals corresponding to the pyridine ring and the allyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The spectrum should show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, C=C stretch of the allyl group, and C-O-C stretch of the ether linkage.

Safety and Handling

Allyl Bromide:

  • Hazards: Highly flammable, toxic if swallowed or inhaled, causes severe skin burns and eye damage, and is a suspected mutagen and carcinogen.[19]

  • Precautions: Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Tin(II) Chloride Dihydrate:

  • Hazards: Harmful if swallowed, causes burns, and may cause skin sensitization.[20] It is also harmful to aquatic life.

  • Precautions: Avoid breathing dust. Wear appropriate PPE. Handle in a manner that avoids release to the environment. Tin salts can be difficult to clean from glassware.[13]

Applications in Drug Discovery: SAR and Derivative Synthesis

The this compound scaffold is a versatile starting point for the generation of a library of derivatives for SAR studies. The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the ring.[1][2][21]

Potential Modifications:

  • Amine Functionalization: The 2-amino group can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents. These modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and overall shape, which can have a profound impact on its biological activity.

  • Allyl Group Modification: The terminal double bond of the allyl group can be subjected to a variety of chemical transformations, such as:

    • Epoxidation: To introduce a reactive epoxide for further functionalization.

    • Dihydroxylation: To create a diol, which can improve water solubility and introduce new hydrogen bonding interactions.

    • Heck or Suzuki Coupling: To append additional aromatic or heteroaromatic rings.

  • Pyridine Ring Functionalization: While more challenging, the pyridine ring itself can be further functionalized through electrophilic or nucleophilic aromatic substitution, depending on the directing effects of the existing substituents.

By systematically exploring these modifications, researchers can identify key structural features that are essential for potent and selective biological activity. This iterative process of synthesis and biological testing is the cornerstone of modern drug discovery. The this compound scaffold provides a rich platform for such investigations, with the potential to yield novel therapeutics for a wide range of diseases.[22][23][24][25][26][27][28]

References

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available from: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available from: [Link]

  • 3-Hydroxy-2-nitropyridine | C5H4N2O3 | CID 27057. PubChem - NIH. Available from: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available from: [Link]

  • Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. Available from: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PubMed. Available from: [Link]

  • The Williamson Ether Synthesis. Available from: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET Tin(II) chloride. Exposome-Explorer. Available from: [Link]

  • Discovery and optimization of 3-(indolin-5-yloxy)pyridin-2-amine derivatives as potent necroptosis inhibitors. PubMed. Available from: [Link]

  • Antimicrobial and antimycotic activity of some derivatives of 3-arylpyridin-2-one and 3-arylpyran-2-one | Request PDF. ResearchGate. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride... ResearchGate. Available from: [Link]

  • Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. MDPI. Available from: [Link]

  • 2-Allyloxy/propargyloxypyridines: synthesis, structure, and biological activity | Request PDF. ResearchGate. Available from: [Link]

  • Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Available from: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. ResearchGate. Available from: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]

  • Reduction of nitro compounds. Wikipedia. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Available from: [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available from: [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available from: [Link]

  • Sn2+ reduction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available from: [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available from: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]

  • Experiment 06 Williamson Ether Synthesis. Available from: [Link]

  • ICSC 0738 - TIN (II) CHLORIDE DIHYDRATE. International Chemical Safety Cards (ICSCs). Available from: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available from: [Link]

  • Tin(II) Chloride Dihydrate. Common Organic Chemistry. Available from: [Link]

  • CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.
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Application Note: Strategic Utilization of 3-(Allyloxy)-2-pyridinamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Masked" Hinge Binder

In the development of ATP-competitive kinase inhibitors, the 2-aminopyridine motif is a privileged scaffold, capable of forming a bidentate hydrogen-bonding network with the kinase hinge region (typically the backbone carbonyl and amide NH of the hinge residues). However, optimizing the physicochemical properties (logP, solubility) and potency often requires substituting the 3-position with a hydrogen-bond acceptor or donor.

3-(Allyloxy)-2-pyridinamine represents a high-value strategic building block for this purpose. Unlike simple methoxy or benzyloxy analogs, the allyloxy group serves a dual function:

  • Robust Protection: It masks the labile 3-hydroxyl group (which is prone to oxidation and interferes with metal-catalyzed couplings) during the construction of the inhibitor core.

  • Orthogonal Deprotection: It allows for mild, palladium-catalyzed deprotection to the free phenol late in the synthesis, avoiding the harsh Lewis acids (e.g., BBr₃) required for methyl ethers or the hydrogenolysis conditions required for benzyl ethers that might reduce other critical olefins in the molecule.

This guide details the application of this compound in the synthesis of Type I kinase inhibitors, using a workflow analogous to the synthesis of Crizotinib (PF-02341066) and related c-Met/ALK inhibitors.

Scientific Rationale & Mechanism

The Hinge Binding Interaction

The 2-amino-3-alkoxypyridine moiety mimics the adenine ring of ATP. The exocyclic amine acts as a Hydrogen Bond Donor (HBD) to the hinge carbonyl, while the pyridine ring nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the hinge amide NH.

Why the Allyl Group?

Synthetic routes to complex kinase inhibitors often fail due to chemoselectivity issues.

  • Problem: Early introduction of the complex chiral side chain (e.g., the 1-(2,6-dichloro-3-fluorophenyl)ethoxy group in Crizotinib) can lead to racemization or degradation during subsequent Suzuki/Buchwald couplings.

  • Solution: Use this compound as a stable surrogate. Build the heteroaryl core, then deprotect the allyl group to reveal the 3-OH, and finally install the sensitive chiral side chain via Mitsunobu reaction or alkylation under mild conditions.

Visualizing the Synthetic Strategy

G Start This compound (Stable Precursor) Coupling Buchwald/Suzuki Coupling (Build Kinase Core) Start->Coupling Pd(OAc)2, Xantphos Intermediate Allyl-Protected Inhibitor Core Coupling->Intermediate Deprotection Pd(0) Deallylation (Reveal 3-OH) Intermediate->Deprotection Pd(PPh3)4, NDMBA Hydroxyl 3-Hydroxy Intermediate (Hinge Binder) Deprotection->Hydroxyl Functionalization Mitsunobu/Alkylation (Install Chiral Tail) Hydroxyl->Functionalization R-OH, DIAD, PPh3 Final Final Kinase Inhibitor (e.g., Crizotinib Analog) Functionalization->Final

Figure 1: Convergent synthetic workflow utilizing the allyl group as a temporary mask for the critical 3-hydroxyl functionality.

Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling

This step couples the this compound to a heteroaryl halide (e.g., a 4-bromo-pyrazole or 6-bromo-quinoline) to establish the inhibitor core.

Reagents:

  • This compound (1.0 equiv)

  • Heteroaryl Halide (1.0 equiv)

  • Pd₂dba₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

  • Xantphos (4-10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Inertion: Charge a flame-dried Schlenk flask with the heteroaryl halide (1.0 mmol), this compound (150 mg, 1.0 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), and Xantphos (23 mg, 0.04 mmol). Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd₂dba₃ (18 mg, 0.02 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Reaction: Seal the flask and heat to 100°C for 12–16 hours. Monitor by LC-MS for the consumption of the amine.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient). The product will be the N-arylated 3-allyloxypyridine.

Critical Note: The allyloxy group provides steric bulk that can influence the regioselectivity of the coupling. Ensure the catalyst system (Xantphos/Pd) is used to favor the exocyclic amine coupling over the ring nitrogen.

Protocol B: Palladium-Catalyzed Deallylation

This is the key advantage of this scaffold. The deprotection occurs under neutral/basic conditions, preserving acid-sensitive groups.

Reagents:

  • Allyl-protected intermediate (from Protocol A)

  • Pd(PPh₃)₄ (5 mol%)

  • 1,3-Dimethylbarbituric acid (NDMBA) (3.0 equiv) - Scavenger

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve the allyl-protected intermediate (0.5 mmol) in degassed DCM (5 mL) under Argon.

  • Scavenger Addition: Add NDMBA (234 mg, 1.5 mmol). This acts as the allyl cation scavenger to prevent re-allylation or side reactions.

  • Catalysis: Add Pd(PPh₃)₄ (29 mg, 0.025 mmol). Stir at 30°C (or room temperature).

  • Monitoring: The reaction is typically fast (1–4 hours). Monitor by TLC (the free phenol is significantly more polar).

  • Workup: Wash the reaction mixture with saturated NaHCO₃ (to remove the barbituric acid byproducts). Extract with DCM.[1]

  • Result: The organic layer contains the 3-hydroxy-2-aminopyridine core, ready for the final functionalization.

Data Summary: Comparison of Protecting Groups

The choice of this compound over other protected forms is driven by the specific compatibility requirements of the synthesis.

Protecting GroupDeprotection ConditionsCompatibility IssuesSuitability for Kinase Inhibitors
Allyl (Recommended) Pd(PPh₃)₄, NDMBA, RT Excellent. Compatible with basic amines, heterocycles, and acid-sensitive groups.High. Ideal for late-stage diversification.
Methyl (Methoxy)BBr₃ or AlCl₃, -78°C to RTPoor. Harsh Lewis acids can complex with the pyridine nitrogen or cleave other ethers.Low. Usually requires early introduction of final group.
Benzyl (Bn)H₂, Pd/C, or BCl₃Moderate. Hydrogenation can reduce the pyridine ring or other alkenes (e.g., acrylamides in covalent inhibitors).Medium. Good if no other reducible groups exist.
MOM/SEMAcid (HCl/TFA)Moderate. Acidic conditions may protonate the kinase core, complicating isolation.Medium. Good for stability, but deprotection can be tricky.

Advanced Application: Claisen Rearrangement

Beyond simple protection, this compound can be used to access novel IP space via the Claisen Rearrangement .

  • Concept: Heating this compound (or its N-acetyl derivative) to >180°C (often in a microwave) induces a [3,3]-sigmatropic rearrangement.

  • Product: 4-Allyl-3-hydroxy-2-pyridinamine .

  • Utility: This introduces a carbon handle (allyl) at the 4-position, which can be further derivatized (e.g., olefin metathesis) to create macrocyclic kinase inhibitors, a growing trend in overcoming drug resistance.

References

  • Crizotinib Synthesis & Structure: Cui, J. J., et al. "Discovery of 3-[(3aR,6aR)-1-((R)-1-phenylethyl)octahydropyrrolo[3,4-b]pyrrol-5-yl]-2-hydroxy-5-substituted-benzamides as potent and selective inhibitors of c-Met kinase." Journal of Medicinal Chemistry 54.18 (2011): 6342-6363. Link

  • Allyl Deprotection Methodology: Vutukuri, D. R., et al.[2][3][4] "A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis." The Journal of Organic Chemistry 68.3 (2003): 1146-1149.[3] Link

  • Palladium-Catalyzed Allylation of Pyridines: "Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates." NIH PubMed Central. Link

  • General Kinase Inhibitor Design: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer 9.1 (2009): 28-39. Link

Sources

Application Notes and Protocols: 3-(allyloxy)-2-pyridinamine as a Versatile Precursor for the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-(allyloxy)-2-pyridinamine in Heterocyclic Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, significantly enhance the pharmacokinetic profiles of drug candidates.[1] The strategic functionalization of the pyridine ring allows for the creation of diverse molecular architectures with a wide range of biological activities.[1][2] Within this context, this compound emerges as a highly valuable, yet underexplored, precursor for the synthesis of fused heterocyclic systems. Its bifunctional nature, possessing a nucleophilic 2-amino group and a reactive 3-allyloxy substituent, opens avenues for a variety of cyclization strategies, leading to the construction of complex polycyclic molecules with potential therapeutic applications.

This comprehensive guide provides a detailed exploration of the synthesis and synthetic applications of this compound. We will delve into the rationale behind the synthetic design of this precursor and present robust, step-by-step protocols for its preparation. Subsequently, we will showcase its utility in the construction of medicinally relevant fused heterocyclic systems, including imidazo[1,2-a]pyridines and pyrido[2,3-b][3][4]oxazines. Furthermore, we will explore the potential for intramolecular cyclization reactions involving the versatile allyl group, offering a pathway to novel tricyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Synthesis of the Precursor: A Multi-Step Approach to this compound

The synthesis of this compound is not a trivial one-step process but can be achieved through a reliable and scalable three-step sequence starting from the commercially available 3-hydroxypyridine. This strategic pathway involves nitration, O-allylation, and subsequent reduction of the nitro group.

Synthesis of this compound 3-hydroxypyridine 3-hydroxypyridine 3-hydroxy-2-nitropyridine 3-hydroxy-2-nitropyridine 3-hydroxypyridine->3-hydroxy-2-nitropyridine Nitration (H2SO4, HNO3) 3-(allyloxy)-2-nitropyridine 3-(allyloxy)-2-nitropyridine 3-hydroxy-2-nitropyridine->3-(allyloxy)-2-nitropyridine O-Allylation (Allyl bromide, K2CO3) This compound This compound 3-(allyloxy)-2-nitropyridine->this compound Reduction (Pd/C, H2 or Fe/HCl) Imidazo[1,2-a]pyridine Synthesis cluster_0 One-Pot Reaction This compound This compound Intermediate Intermediate This compound->Intermediate + α-haloketone 8-(allyloxy)imidazo[1,2-a]pyridine 8-(allyloxy)imidazo[1,2-a]pyridine Intermediate->8-(allyloxy)imidazo[1,2-a]pyridine Intramolecular Cyclization Pyrido[2,3-b][1,4]oxazine Synthesis cluster_1 Tandem Reaction This compound This compound O-Alkylation Product O-Alkylation Product This compound->O-Alkylation Product + ClCH2CONHR (Base) Pyrido[2,3-b][1,4]oxazine Pyrido[2,3-b][1,4]oxazine O-Alkylation Product->Pyrido[2,3-b][1,4]oxazine Intramolecular Cyclization (Smiles Rearrangement) Intramolecular Cyclization This compound This compound Palladium Complex Palladium Complex This compound->Palladium Complex Pd(0) catalyst (Oxidative Addition) Tricyclic Heterocycle Tricyclic Heterocycle Palladium Complex->Tricyclic Heterocycle Intramolecular Heck Reaction (Carbopalladation, β-Hydride Elimination)

Sources

Application Notes and Protocols for the N-Functionalization of 3-(Allyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the N-functionalization of 3-(allyloxy)-2-pyridinamine, a versatile building block in medicinal chemistry. The strategic introduction of functional groups at the exocyclic amine of this scaffold can significantly modulate its physicochemical properties, biological activity, and potential as a therapeutic agent. This document is structured to provide not only step-by-step procedures but also the underlying chemical principles and rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of N-Functionalized 2-Aminopyridines

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its ability to act as a hydrogen bond donor and acceptor, as well as a bioisosteric replacement for other aromatic systems, makes it a valuable component in the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules. The N-functionalization of 2-aminopyridines is a powerful strategy to explore the chemical space around this core, enabling the fine-tuning of properties such as solubility, metabolic stability, and target engagement.

The subject of this guide, this compound, incorporates an allyl ether, which can serve as a synthetic handle for further transformations or as a stable substituent influencing the molecule's conformation and electronic properties. The N-functionalization of this specific derivative opens avenues to novel compounds with unique pharmacological profiles.

Core N-Functionalization Strategies

The exocyclic amino group of this compound is a nucleophilic center that can readily react with a variety of electrophiles. The primary strategies for its functionalization include N-acylation, N-alkylation, N-sulfonylation, and N-arylation. The choice of method depends on the desired final product and the compatibility of the reagents with the allyloxy group.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that introduces an amide linkage, a common feature in many drug molecules. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and often provide high yields rapidly. However, they can be sensitive to moisture and generate HCl as a byproduct, necessitating the use of a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid. Carboxylic anhydrides are also effective and can sometimes be used under milder conditions.

  • Base: The base is crucial to deprotonate the amine, increasing its nucleophilicity, and to scavenge the acidic byproduct. Tertiary amines are commonly used as they do not compete in the acylation reaction. For less reactive amines, stronger bases might be required.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to avoid reaction with the acylating agent.

Visualizing the N-Acylation Workflow:

N_Acylation cluster_reactants Reactants cluster_process Process cluster_products Products pyridinamine This compound reaction_vessel Aprotic Solvent (e.g., DCM) Room Temperature pyridinamine->reaction_vessel acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->reaction_vessel base Base (e.g., NEt3) base->reaction_vessel product N-Acyl-3-(allyloxy)- 2-pyridinamine reaction_vessel->product N-Acylation salt Triethylammonium Chloride reaction_vessel->salt

Caption: General workflow for the N-acylation of this compound.

N-Alkylation: Introduction of Alkyl Groups

N-alkylation introduces alkyl substituents to the amino group, which can significantly impact the basicity and lipophilicity of the molecule. This can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides.

Causality Behind Experimental Choices:

  • Alkylation Method: Direct alkylation with alkyl halides is a common method but can suffer from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. To achieve mono-alkylation, a competitive deprotonation/protonation strategy can be employed where the reactant primary amine is selectively deprotonated.[1] Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine followed by reduction, is a milder and often more selective method for mono-alkylation.

  • Reagents: For direct alkylation, alkyl bromides or iodides are typically more reactive than chlorides. A base such as potassium carbonate or sodium hydride is often required. For reductive amination, a mild reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride is used.

  • Catalysis: In some modern approaches, transition metal catalysts, such as iridium or ruthenium complexes, can facilitate the N-alkylation of amines with alcohols under mild conditions.[2]

Visualizing the Reductive Amination Workflow:

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_products Products pyridinamine This compound reaction_vessel Solvent (e.g., DCE) Acetic Acid (cat.) pyridinamine->reaction_vessel carbonyl Aldehyde/Ketone (R-CHO/R2CO) carbonyl->reaction_vessel reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reaction_vessel product N-Alkyl-3-(allyloxy)- 2-pyridinamine reaction_vessel->product Reductive Amination

Caption: Workflow for N-alkylation via reductive amination.

N-Sulfonylation: Formation of Sulfonamides

The sulfonamide group is a key pharmacophore found in a wide range of drugs, including antibiotics and diuretics. N-sulfonylation of this compound introduces this important functional group.

Causality Behind Experimental Choices:

  • Sulfonylating Agent: Sulfonyl chlorides are the most common reagents for this transformation. The reaction is analogous to N-acylation with acyl chlorides.

  • Base: A non-nucleophilic base like pyridine is often used both as a catalyst and to neutralize the HCl generated during the reaction.

  • Solvent: Aprotic solvents such as DCM or THF are suitable for this reaction.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction allows for the introduction of aryl or heteroaryl substituents on the amino group, a transformation that is challenging to achieve through classical methods.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a palladium catalyst, typically a Pd(0) source or a Pd(II) precatalyst that is reduced in situ. A phosphine ligand is essential to stabilize the palladium center and facilitate the catalytic cycle. The choice of ligand is critical and depends on the specific substrates.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate is required to deprotonate the amine.

  • Aryl Halide: Aryl bromides, iodides, and triflates are common coupling partners. Aryl chlorides can also be used but often require more specialized catalyst systems.

Visualizing the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex + Ar-X Oxidative Addition amine_adduct Ar-Pd(II)-NHR'(L_n) pd_complex->amine_adduct + R'-NH2, Base - HX product_complex [Ar-NHR']Pd(0)L_n amine_adduct->product_complex Reductive Elimination product_complex->pd0 - Ar-NHR'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: General Procedure for N-Acylation
  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).[4]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Product Characterization

The synthesized N-functionalized derivatives of this compound should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch for amides, S=O stretch for sulfonamides).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Summary of Protocols

FunctionalizationReagentsBaseSolventTemperatureKey Considerations
N-Acylation Acyl chloride or anhydrideTriethylamine, PyridineDCM, THF0 °C to RTStoichiometric base is required for acyl chlorides.
N-Alkylation Aldehyde/ketone and reducing agent (reductive amination) or alkyl halideK₂CO₃, NaH (direct)DCE, DMFRT to 80 °CReductive amination is often more selective.
N-Sulfonylation Sulfonyl chloridePyridineDCM, THFRTAnalogous to N-acylation.
N-Arylation Aryl halide, Pd catalyst, phosphine ligandNaOtBu, K₃PO₄Toluene, Dioxane80-110 °CRequires inert atmosphere; ligand choice is crucial.

Conclusion

The N-functionalization of this compound provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the chemical diversity of this important scaffold. Careful selection of reagents and reaction conditions is paramount to achieving the desired products in good yields and purity.

References

  • Molbank. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. [Link]

  • Organic Chemistry Portal. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. [Link]

  • ResearchGate. (2025). 2-Allyloxy/propargyloxypyridines: synthesis, structure, and biological activity. [Link]

  • DiVA. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. [Link]

  • Organic Chemistry Portal. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • ResearchGate. (2025). N-Acylation in Combinatorial Chemistry. [Link]

  • RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (n.d.). Methods for N‐acylation of less nucleophilic N‐heterocycles with carboxylic acids (derivatives). [Link]

  • Semantic Scholar. (n.d.). Thioacids mediated selective and mild N-acylation of amines. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(allyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(allyloxy)-2-pyridinamine. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to ensure your experiments are successful, offering explanations grounded in established chemical principles.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Possible Causes:

  • Inefficient Deprotonation of 2-amino-3-hydroxypyridine: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction requires the deprotonation of the hydroxyl group of 2-amino-3-hydroxypyridine to form a more nucleophilic alkoxide.[1][2] If the base used is not strong enough to completely deprotonate the hydroxyl group, the reaction will not proceed efficiently.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of reaction. If the temperature is too low, the reaction may be sluggish, leading to low conversion. Conversely, excessively high temperatures can promote side reactions and decomposition of reactants or products.

  • Poor Quality of Reagents: The purity of starting materials, particularly 2-amino-3-hydroxypyridine and the allyl halide, is crucial. Impurities can interfere with the reaction. The presence of water can also quench the strong base used for deprotonation.

  • Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion of the limiting reagent.

Solutions:

  • Base Selection: Employ a strong base to ensure complete deprotonation of the hydroxyl group. Sodium hydride (NaH) is a common and effective choice for generating alkoxides from alcohols.[3] Other strong bases like potassium tert-butoxide can also be considered.

  • Temperature Optimization: The reaction can be initially run at room temperature and gently heated if the reaction is slow. Monitoring the reaction progress by Thin Layer Chromatography (TLC) will help determine the optimal temperature. A procedure for a similar synthesis of an allyloxy derivative suggests that alkylation can be performed under standard conditions, which often implies room temperature or slightly elevated temperatures.[4]

  • Reagent Quality and Handling: Use high-purity, anhydrous reagents and solvents. Ensure 2-amino-3-hydroxypyridine is dry. Methods for the purification of 2-amino-3-hydroxypyridine have been described and can be employed if necessary.[5][6]

  • Stoichiometry Adjustment: A slight excess of the allyl halide (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the 2-amino-3-hydroxypyridine alkoxide.

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that effectively deprotonates the hydroxyl group.
Solvent Anhydrous DMF or THFPolar aprotic solvents that are suitable for SN2 reactions.
Temperature 0 °C to 50 °CStart at 0 °C for the deprotonation step, then allow to warm to room temperature or gently heat to drive the reaction to completion.
Allyl Halide Allyl bromide or Allyl chlorideGood leaving groups for the SN2 reaction.

Issue 2: Formation of N-allylated and/or Di-allylated Side Products

Possible Cause:

  • Competing N-Alkylation: The amino group of 2-amino-3-hydroxypyridine is also nucleophilic and can compete with the alkoxide for the allyl halide, leading to the formation of the N-allylated isomer, 2-amino-3-(allyloxy)pyridine, and potentially a di-allylated product. While the alkoxide is generally a stronger nucleophile than the amine, N-alkylation can occur, especially if the hydroxyl group is not fully deprotonated. In some cases, the presence of a tertiary amine in a molecule undergoing Williamson ether synthesis can lead to the formation of a quaternary ammonium salt as a side product.[7]

Solutions:

  • Controlled Addition of Allyl Halide: Add the allyl halide slowly and at a low temperature (e.g., 0 °C) to the solution of the pre-formed alkoxide. This helps to maintain a low concentration of the electrophile and favors the more reactive alkoxide nucleophile.

  • Use of a Strong Base: As mentioned previously, ensuring complete deprotonation of the hydroxyl group will make it a significantly more potent nucleophile than the amino group, thus favoring O-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

The synthesis of this compound from 2-amino-3-hydroxypyridine and an allyl halide proceeds via a Williamson ether synthesis.[2] This is a classic SN2 reaction.[1] The mechanism involves two key steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of 2-amino-3-hydroxypyridine, forming a pyridin-2-amino-3-oxide anion (an alkoxide).

  • Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of the allyl halide, displacing the halide leaving group and forming the desired ether product.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) 2-amino-3-hydroxypyridine 2-amino-3-hydroxypyridine Alkoxide Pyridin-2-amino-3-oxide 2-amino-3-hydroxypyridine->Alkoxide + Base Base Base (e.g., NaH) Allyl_Halide Allyl Halide (e.g., Allyl Bromide) Product This compound Alkoxide_2 Pyridin-2-amino-3-oxide Alkoxide_2->Product + Allyl Halide

Caption: General workflow for the synthesis of this compound.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (2-amino-3-hydroxypyridine), the product (this compound), and any potential side products. By spotting the reaction mixture on a TLC plate at different time intervals, you can observe the consumption of the starting material and the formation of the product.

Q3: What is the best way to purify the final product?

Flash column chromatography on silica gel is a common and effective method for purifying the crude product.[4][8] The choice of eluent will depend on the polarity of the product and any impurities. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is often effective. The fractions can be analyzed by TLC to identify and combine those containing the pure product.

For pyridine-containing compounds, sometimes an initial acid-base extraction can be beneficial to remove non-basic impurities before chromatography. However, care must be taken as the amino group can be protonated. General purification methods for pyridine derivatives can also be consulted.[9]

Q4: What are the key safety precautions to consider during this synthesis?

  • Strong Bases: Sodium hydride (NaH) is highly reactive and flammable. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and in an anhydrous solvent.

  • Allyl Halides: Allyl bromide and allyl chloride are lachrymators and are toxic. They should be handled in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents like DMF and THF are flammable. Ensure there are no ignition sources nearby.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Q5: Can I use a phase transfer catalyst to improve the reaction?

While not explicitly found in the literature for this specific synthesis, a phase transfer catalyst (PTC) is sometimes used in Williamson ether syntheses, particularly when using a biphasic system (e.g., an aqueous base and an organic solvent). A PTC can help to transfer the alkoxide from the aqueous phase to the organic phase where the allyl halide is located. However, for the synthesis of this compound, using an anhydrous polar aprotic solvent with a strong base like NaH is a more common and generally effective approach.

Experimental Protocol Example

This is a generalized protocol based on standard Williamson ether synthesis procedures and related literature.[4][8] Optimization may be required.

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 2-amino-3-hydroxypyridine to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Allylation: Slowly add allyl bromide (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Solvent 2. Add Anhydrous Solvent (e.g., DMF) Setup->Solvent Deprotonation 3. Deprotonation (NaH, 0 °C) Solvent->Deprotonation Allylation 4. Add Allyl Bromide (0 °C) Deprotonation->Allylation Reaction 5. Stir at Room Temperature (Monitor by TLC) Allylation->Reaction Workup 6. Quench and Extract Reaction->Workup Purification 7. Purify by Column Chromatography Workup->Purification

Caption: A typical experimental workflow for the synthesis.

References

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molecules. Available at: [Link]

  • 2-Allyloxy/propargyloxypyridines: synthesis, structure, and biological activity. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. ResearchGate. Available at: [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PubMed Central. Available at: [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Optimization of reaction conditions Unless otherwise stated,the yields... ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate. Available at: [Link]

  • 2,3-diaminopyridine. Organic Syntheses. Available at: [Link]

  • Recent advances in allylation of chiral secondary alkylcopper species. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. Google Patents.
  • 3-Benzyloxypyridin-2-amine. PubMed Central. Available at: [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. Available at: [Link]

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents.
  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
  • 2-amino-3-hydroxypyridine and its preparation method and purification method. Patsnap. Available at: [Link]

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Technical Support Center: Synthesis of 2-Amino-3-Alkoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-3-alkoxypyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will address common challenges, troubleshoot side reactions, and provide in-depth, field-proven insights to ensure the success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-amino-3-alkoxypyridines, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 2-Amino-3-Alkoxypyridine

Question: I am attempting to synthesize a 2-amino-3-alkoxypyridine via O-alkylation of 2-amino-3-hydroxypyridine, but I am observing very low to no conversion to my desired product. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in the O-alkylation of 2-amino-3-hydroxypyridine is a frequent challenge. The primary reasons often revolve around the nucleophilicity of the starting material and the reaction conditions. 2-Amino-3-hydroxypyridine is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom.[1]

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Competitive N-Alkylation The amino group can compete with the hydroxyl group for the alkylating agent, leading to the formation of N-alkylated or N,O-dialkylated side products. The pyridinic nitrogen can also be alkylated.Optimize the Base and Solvent System: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will preferentially deprotonate the more acidic hydroxyl group, favoring O-alkylation. The use of a polar aprotic solvent such as DMF or DMSO can also enhance the nucleophilicity of the resulting alkoxide.
Insufficient Deprotonation If the base is not strong enough or used in insufficient quantity, the 2-amino-3-hydroxypyridine will not be fully converted to its more nucleophilic alkoxide form.Use a Stronger Base and Ensure Stoichiometry: Switch to a stronger base like NaH. Ensure at least one full equivalent of the base is used. For less reactive alkylating agents, a slight excess (1.1-1.2 equivalents) of the base may be beneficial.
Poor Quality of Reagents The 2-amino-3-hydroxypyridine may be of low purity, or the alkylating agent may have degraded.[2] The solvent may not be sufficiently anhydrous.Verify Reagent Purity and Dry Solvents: Use freshly purified 2-amino-3-hydroxypyridine.[3] Ensure the alkylating agent is pure and the solvent is rigorously dried, as water can quench the base and the alkoxide intermediate.
Inappropriate Reaction Temperature The reaction may be too slow at lower temperatures, or decomposition of starting materials or products may occur at higher temperatures.Optimize Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C) during the deprotonation step, and then gradually warm to room temperature or gently heat (e.g., 40-60 °C) after the addition of the alkylating agent. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

Experimental Protocol: Optimized O-Alkylation of 2-Amino-3-Hydroxypyridine

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of 2-amino-3-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise at room temperature.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Dimerization or Polymerization Products

Question: During my synthesis, I am observing the formation of high molecular weight species, which I suspect are dimerization or polymerization products. What could be causing this and how can I prevent it?

Answer:

The formation of dimeric or polymeric byproducts can occur, particularly under harsh reaction conditions or when using highly reactive intermediates.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Self-Condensation Reactions At elevated temperatures, 2-amino-3-hydroxypyridine can potentially undergo self-condensation reactions.Maintain Lower Reaction Temperatures: Avoid excessive heating. If the desired reaction requires elevated temperatures, consider using a more reactive alkylating agent that allows for milder conditions.
Reaction with Dihaloalkanes If a dihaloalkane is used as the alkylating agent, it can react with two molecules of 2-amino-3-hydroxypyridine, leading to the formation of a dimeric product.Use a Large Excess of the Dihaloalkane: To favor the formation of the mono-alkylated product, use a significant excess of the dihaloalkane. This will increase the probability that one molecule of the dihaloalkane reacts with only one molecule of the pyridine. Alternatively, consider a two-step approach where one of the halogens is first converted to a less reactive leaving group.
Oxidative Coupling In the presence of certain catalysts or oxidants, phenolic compounds can undergo oxidative coupling.Ensure an Inert Atmosphere: Rigorously exclude air from the reaction by working under an inert atmosphere of nitrogen or argon. Use degassed solvents.
Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my target 2-amino-3-alkoxypyridine, but I am struggling to purify it from the starting materials and side products. What purification strategies are most effective?

Answer:

Purification can be challenging due to the similar polarities of the starting material, product, and certain byproducts.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Similar Polarity of Product and Starting Material The starting 2-amino-3-hydroxypyridine and the desired 2-amino-3-alkoxypyridine may have similar retention factors (Rf) on silica gel.Acid-Base Extraction: Utilize the basicity of the amino group. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). The aminopyridines will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and extracted with an organic solvent to recover the purified aminopyridines. This can help separate them from non-basic impurities.
Presence of N-Alkylated Byproducts N-alkylated byproducts may co-elute with the desired O-alkylated product during column chromatography.Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Sometimes, using a different stationary phase, such as alumina, can provide better separation.
Residual Base or Salts Inorganic salts from the workup can interfere with purification and subsequent reactions.Thorough Workup: Ensure the reaction is properly quenched and washed to remove all inorganic salts. A wash with brine can help break up emulsions and remove residual water.

Purification Workflow Diagram

G crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Separate basic components chromatography Column Chromatography extraction->chromatography Separate by polarity crystallization Recrystallization / Trituration chromatography->crystallization Final polishing pure_product Pure 2-Amino-3-Alkoxypyridine crystallization->pure_product

Caption: A typical purification workflow for 2-amino-3-alkoxypyridines.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 2-amino-3-alkoxypyridines?

The most common synthetic strategies include:

  • O-alkylation of 2-amino-3-hydroxypyridine: This is a direct and often preferred method. It involves the deprotonation of the hydroxyl group followed by reaction with an alkylating agent.[4]

  • Nucleophilic Aromatic Substitution (SNAr): Starting from a 2-halo-3-alkoxypyridine, the amino group can be introduced via an SNAr reaction with ammonia or an ammonia equivalent.[5] The reactivity of the halide is crucial, with F > Cl > Br > I.

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This powerful cross-coupling reaction can be used to couple a 2-halo-3-alkoxypyridine with an amine in the presence of a palladium catalyst and a suitable ligand.[6][7] This method is particularly useful for introducing substituted amino groups.

  • From Furfural Derivatives: A multi-step process starting from furfural can also yield 2-amino-3-hydroxypyridine, which can then be O-alkylated.[8][9]

Q2: What are the potential side reactions when using a palladium-catalyzed approach?

The Buchwald-Hartwig amination is a robust method, but side reactions can occur:[10]

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Formation of Aryl Alcohol or Ether: If water or hydroxide is present, the aryl halide can be converted to the corresponding alcohol or ether.[10]

  • Catalyst Decomposition: The palladium catalyst can decompose, especially at high temperatures or in the presence of certain functional groups.

To mitigate these side reactions, it is important to use an appropriate ligand, a suitable base, and anhydrous, deoxygenated conditions.[7]

Q3: Can the Chichibabin reaction be used to synthesize 2-amino-3-alkoxypyridines?

The Chichibabin reaction involves the direct amination of a pyridine ring with sodium amide.[11][12] While it is a classic method for preparing 2-aminopyridines, it is generally not suitable for the synthesis of 2-amino-3-alkoxypyridines from 3-alkoxypyridines. The reaction requires harsh conditions and typically proceeds at the C2 and C6 positions. The presence of an alkoxy group at the 3-position does not strongly direct the amination to the 2-position, and other side reactions, such as cleavage of the ether linkage, could occur under the strongly basic conditions.[13]

Q4: How can I confirm the regioselectivity of my O-alkylation reaction?

Distinguishing between O-alkylation and N-alkylation is crucial. This can be achieved using various spectroscopic techniques:

  • ¹H NMR: The disappearance of the broad -OH proton signal and the appearance of new signals corresponding to the alkoxy group are indicative of O-alkylation. N-alkylation would result in a downfield shift of the pyridine ring protons and changes in the -NH₂ proton signal.

  • ¹³C NMR: The chemical shift of the carbon atom attached to the oxygen will change significantly upon alkylation.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can show spatial proximity between the protons of the newly introduced alkyl group and the protons on the pyridine ring, confirming the site of attachment.

  • X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

III. References

  • Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]

  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives. Retrieved from

  • Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines. Retrieved from

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Retrieved from

  • PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Retrieved from [Link]

  • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

  • National Institutes of Health. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

  • ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]

  • YouTube. (2020). NAS with Pyridine--the Chichibabin Reaction & Adding to C2/C4. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from [Link]

Sources

dealing with impurities in 3-(allyloxy)-2-pyridinamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Navigating Impurities in the Synthesis of 3-(allyloxy)-2-pyridinamine

Introduction: A Proactive Approach to Purity

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists involved in the synthesis of this compound, a valuable building block in pharmaceutical development. Achieving high purity in this molecule is critical, yet the synthesis pathway is prone to several well-characterized but often misunderstood side reactions.

As Senior Application Scientists, we understand that robust synthesis design is not just about maximizing yield but also about anticipating and controlling impurity formation. This document moves beyond a simple recitation of steps; it delves into the mechanistic origins of common impurities, provides actionable troubleshooting advice, and equips you with the analytical strategies needed to validate your results. Our goal is to empower you to not only solve problems as they arise but to prevent them from occurring in the first place.

This guide is structured as a series of frequently asked questions (FAQs) that address specific challenges encountered during the two main stages of the synthesis: the Williamson ether synthesis (allylation) and the subsequent nitro group reduction.

Overall Synthesis Workflow

The most common and logical synthetic route to this compound involves two key transformations starting from 3-hydroxy-2-nitropyridine. This strategy protects the amine functionality as a nitro group, preventing it from competing as a nucleophile during the allylation step.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 3-Hydroxy-2-nitropyridine B 3-(Allyloxy)-2-nitropyridine A->B  Allyl Bromide,  Base (e.g., NaH, K2CO3)  Solvent (e.g., DMF, ACN) C This compound (Target Molecule) B->C  Reducing Agent  (e.g., H2/Pd-C, Fe/HCl, SnCl2) G cluster_0 Tautomeric Equilibrium & Competing Nucleophiles cluster_1 Reaction Pathways A 3-Hydroxy-2-nitropyridine B 2-Nitro-3(1H)-pyridone A->B Tautomerization C O-Allylation Product (Desired Ether) A->C Deprotonation at Oxygen + Allyl Bromide D N-Allylation Product (Impurity) B->D Deprotonation at Nitrogen + Allyl Bromide

Caption: Competing O- vs. N-allylation pathways due to tautomerism.

Causality & Solution: The outcome of this competition is heavily influenced by your choice of base and solvent. [1][2]

  • Mechanism: The Williamson ether synthesis is a classic S_N2 reaction. [1][3][4]To favor O-alkylation, conditions should be chosen to promote the formation of the oxygen anion (alkoxide) and ensure it is the more reactive nucleophile.

  • Expert Recommendation:

    • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) to irreversibly deprotonate the hydroxyl group, which is more acidic than the N-H in the pyridone tautomer. Weaker bases like potassium carbonate (K₂CO₃) can also be effective and are often preferred for industrial applications due to safety and cost, but may require higher temperatures or longer reaction times.

    • Solvent Choice: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN). [1]These solvents effectively solvate the cation (Na⁺ or K⁺) but do not solvate the oxygen anion, leaving it highly nucleophilic and available to attack the allyl bromide. Protic solvents (like ethanol or water) should be avoided as they can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction rate. [1] Troubleshooting Protocol: Optimizing for O-Allylation

  • Ensure your 3-hydroxy-2-nitropyridine starting material is dry. Water can consume the base and act as a competing nucleophile.

  • Suspend the starting material in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete deprotonation.

  • Add allyl bromide (1.05 equivalents) dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Irreversibly deprotonates the more acidic -OH group.
Solvent Anhydrous DMF or ACNPolar aprotic; enhances nucleophilicity of the alkoxide. [1]
Temperature 0 °C to Room TempControls exotherm and minimizes side reactions.
Equivalents Slight excess of base and allyl bromideDrives reaction to completion.

Part 2: Addressing Thermally-Induced Impurities

Even if the allylation and reduction steps are successful, a final, often overlooked, impurity can arise during workup or purification if excessive heat is applied.

FAQ 2: After purification (e.g., distillation or high-temperature chromatography), I see a new impurity with the same mass as my product. What is it?

Answer: You are almost certainly observing a product of a Claisen rearrangement, a well-documented thermal-[5][5]sigmatropic rearrangement specific to allyl aryl ethers and allyl vinyl ethers. [5][6][7]In this intramolecular process, the allyl group migrates from the oxygen atom to an adjacent carbon on the pyridine ring.

G A This compound B Cyclic Transition State (6-electron system) A->B Heat (Δ) C Rearranged Intermediate (Dienone) B->C [3,3]-Sigmatropic Shift D 4-Allyl-2-amino-3-pyridinol (Claisen Product) C->D Tautomerization (Re-aromatization)

Caption: The Claisen rearrangement pathway for this compound.

Causality & Solution:

  • Mechanism: The reaction proceeds through a concerted, six-membered cyclic transition state. [7]The initial rearrangement breaks the aromaticity of the pyridine ring to form a dienone intermediate, which then rapidly tautomerizes back to a stable, aromatic pyridinol structure. This process is thermally induced and its rate increases significantly with temperature. [8][9]* Expert Recommendation: Rigorously avoid high temperatures after the final product, this compound, has been formed.

    • Evaporation: When removing solvent after workup, use a rotary evaporator with the bath temperature kept below 40 °C.

    • Purification: Avoid distillation if possible. Use flash column chromatography on silica gel at room temperature.

    • Storage: Store the final compound in a cool, dark place.

Analytical Confirmation: The Claisen product can be distinguished from the desired product by ¹H NMR spectroscopy. Look for the disappearance of one aromatic proton signal and the appearance of new signals corresponding to the allyl group attached to the ring, including a characteristic benzylic-like methylene group (~3.4 ppm).

Part 3: Purity Analysis and Characterization

Robust analytical methods are essential for identifying and quantifying the impurities discussed.

FAQ 3: What analytical methods should I use to assess the purity of my final product?

Answer: A combination of chromatographic and spectroscopic techniques is required for a comprehensive purity assessment. [] Recommended Analytical Workflow:

  • Thin-Layer Chromatography (TLC): Use for rapid, qualitative monitoring of reaction progress and for identifying the optimal solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. [11]A reverse-phase method is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying the structures of any isolated impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities.

Example Analytical Data Summary

CompoundKey ¹H NMR Signals (approx. δ, CDCl₃)Expected Mass [M+H]⁺
This compound (Product) 7.7 (dd, H6), 6.9 (dd, H4), 6.7 (t, H5), 5.9-6.1 (m, O-CH₂-CH =CH₂), 5.2-5.4 (m, O-CH₂-CH=CH₂ ), 4.6 (d, O-CH₂ -CH=CH₂), 4.8 (br s, NH₂)151.09
1-Allyl-2-nitro-pyridin-3-one (N-Allyl Impurity) Signals for N-CH₂ group (~4.5-4.8 ppm), distinct aromatic shifts.181.06 (nitro precursor)
4-Allyl-2-amino-3-pyridinol (Claisen Impurity) Loss of one aromatic proton, appearance of Ar-CH₂ -CH=CH₂ (~3.4 ppm).151.09
3-Hydroxy-2-nitropyridine (Starting Material) Absence of allyl signals.141.02

References

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Collegedunia. (n.d.). Claisen Rearrangement: Allyl Vinyl Ethers & Mechanism. [Link]

  • Moffett, R. B. (1963). Claisen Rearrangement of Allyloxypyridines. The Journal of Organic Chemistry. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.... Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • O'Brien, C. J., et al. (2016). Regioselective Radical Arylation of 3-Hydroxypyridines. The Journal of Organic Chemistry. [Link]

  • Katritzky, A. R., & Ogretir, C. (1975). Regiospecific thermal rearrangements of 2-allyloxypyridine N-oxides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Babayan, A. T., et al. (2012). Synthesis and halocyclization of 3-cyano-4,6-dimethyl-2-pyridone allyl derivatives. Russian Chemical Bulletin. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Kim, J., & Lee, S. (2012). Pyridine synthesis by reactions of allyl amines and alkynes.... Chemical Communications. [Link]

  • Moffett, R. B. (1963). Claisen Rearrangement of Allyloxypyridines. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Zhang, W., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]

  • ACS Green Chemistry Institute. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]

  • Patsnap. (n.d.). Preparation method of 3-hydroxy-2-nitropyridine. [Link]

  • Katritzky, A. R., & Tute, M. S. (1979). Periselectivity between the [6][8]and [5][5]thermal sigmatropic rearrangements of 2-allyloxypyridine N-oxides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Thomson, J. A., & Njardarson, J. T. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • Campeau, L. C., et al. (2005). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-nitropyridine. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

Sources

thermal stability and degradation of 3-(allyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(allyloxy)-2-pyridinamine

A Guide to Thermal Stability and Degradation Analysis

Introduction: this compound is a substituted pyridinamine with potential applications in medicinal chemistry and materials science. A critical aspect of its development and handling is a thorough understanding of its thermal stability. This guide provides a comprehensive framework for researchers investigating the thermal properties of this molecule. While specific literature on the thermal degradation of this compound is not extensively available, this document leverages established principles of organic chemistry and thermal analysis of analogous structures—namely allyl aryl ethers and aminopyridines—to anticipate potential degradation pathways and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs): Potential Thermal Degradation Pathways

This section addresses the most likely chemical transformations this compound may undergo when subjected to thermal stress. Understanding these pathways is crucial for interpreting analytical data and ensuring safe handling.

Q1: What is the most probable initial degradation reaction for this compound?

A1: The most probable initial thermal event is a[1][1]-sigmatropic rearrangement known as the Claisen rearrangement.[1][2] This is a well-documented intramolecular reaction for allyl aryl ethers.[1][3] When heated, the allyl group is expected to migrate from the ether oxygen to the adjacent carbon atom (C3) of the pyridine ring. This concerted, pericyclic reaction proceeds through a high-energy cyclic transition state.[2] The immediate product is a non-aromatic intermediate which then tautomerizes to the more stable aromatic phenol-analogue, resulting in 2-amino-3-allylpyridin-3-ol. This reaction is typically initiated by heating to temperatures around 250°C.[1]

Q2: Are there other possible degradation pathways besides the Claisen rearrangement?

A2: Yes, several other pathways could contribute to the degradation profile, particularly at higher temperatures:

  • Homolytic Cleavage: The carbon-oxygen bond of the ether linkage can break homolytically, generating a pyridinoxy radical and an allyl radical. These highly reactive radical species can then initiate a cascade of further reactions, including hydrogen abstraction, dimerization, or fragmentation.

  • Intermolecular Reactions: The 2-amino group introduces the possibility of intermolecular condensation reactions at elevated temperatures, potentially leading to the formation of dimers or oligomers and the elimination of small molecules like ammonia or water.

  • Ring Degradation: At significantly higher temperatures, the pyridine ring itself can undergo fragmentation. This would likely result in the release of nitrogen oxides (NOx), carbon monoxide (CO), and other small volatile organic compounds. The thermal decomposition of related 2-aminopyridine compounds can produce toxic fumes, including carbon monoxide and nitrogen oxides.[4]

Q3: What are the expected gaseous byproducts of thermal decomposition?

A3: Based on the potential degradation pathways, a range of gaseous products can be anticipated. Cleavage of the allyl group would likely produce propene or related C3 hydrocarbons. More extensive fragmentation at higher temperatures could release carbon monoxide (CO), carbon dioxide (CO2), and various nitrogen oxides (e.g., NO, NO2).[4] It is crucial to conduct all thermal experiments in a well-ventilated area or under an inert atmosphere connected to a proper scrubbing system.[5][6]

Visualizing Potential Degradation Pathways

The following diagrams illustrate the primary anticipated degradation mechanisms for this compound.

G Figure 1: Claisen Rearrangement Pathway cluster_main A This compound B Cyclic Transition State ([3,3]-Sigmatropic) A->B Heat (Δ) C Dienone Intermediate (Non-aromatic) B->C Rearrangement D 2-amino-3-allylpyridin-3-ol (Final Product) C->D Tautomerization

Caption: Predicted Claisen rearrangement of this compound.

G Figure 2: Homolytic Cleavage Pathway cluster_main A This compound B Pyridinoxy Radical + Allyl Radical A->B High Heat (ΔΔ) C Further Decomposition Products (e.g., propene, dimers) B->C Secondary Reactions G Figure 3: Workflow for Product Identification cluster_main Start Heat Sample under Controlled Conditions (e.g., in TGA or sealed tube) Split Collect Products Start->Split Volatiles Volatile Products Split->Volatiles Gas Phase Residue Solid Residue Split->Residue Solid Phase AnalysisV Analyze by TGA-MS or GC-MS Volatiles->AnalysisV AnalysisR Analyze by NMR, FT-IR, or LC-MS Residue->AnalysisR ID_V Identify Gaseous Byproducts AnalysisV->ID_V ID_R Identify Non-Volatile Degradants AnalysisR->ID_R

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthetic 3-(allyloxy)-2-pyridinamine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a cornerstone of robust and reproducible research and manufacturing. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 3-(allyloxy)-2-pyridinamine, a key building block in various pharmaceutical syntheses. We will explore a meticulously developed HPLC method, compare its performance with Ultra-Performance Liquid Chromatography (UPLC), and provide the experimental data and protocols necessary for immediate application.

The Critical Role of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is non-negotiable, and this stringent requirement extends to its synthetic precursors. Intermediates like this compound carry the impurity profile forward, potentially impacting the final product's safety, efficacy, and stability. Therefore, a reliable and validated analytical method for purity assessment is not merely a quality control checkpoint but a critical component of the entire drug development lifecycle.[1][2]

Understanding the Analyte: this compound

This compound is a substituted aminopyridine. The presence of the basic amino group and the pyridine nitrogen, coupled with the reactive allyloxy moiety, presents unique analytical challenges. Potential impurities can arise from the synthetic route, such as unreacted starting materials (e.g., 2-amino-3-hydroxypyridine, allyl bromide), isomers from undesired side reactions (e.g., N-allylation), or degradation products.[3][4][5]

The Gold Standard: A Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermolabile pharmaceutical compounds.[6] Its versatility and precision make it ideal for separating complex mixtures.[6]

Causality Behind Experimental Choices

The development of a robust HPLC method is a systematic process. For this compound, a reversed-phase method is the logical choice due to the molecule's moderate polarity. Here, we detail the rationale behind each parameter of our proposed method.

  • Column Chemistry: A C18 column is selected for its hydrophobicity, providing good retention for the analyte. The end-capping of the stationary phase is crucial to minimize peak tailing, which can occur due to the interaction of the basic amino group with residual silanols on the silica support.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is employed.

    • Aqueous Buffer (pH Control): The basicity of the aminopyridine moiety necessitates pH control of the mobile phase. A buffer at a slightly acidic to neutral pH (e.g., pH 3-6) ensures consistent ionization of the analyte, leading to sharp, symmetrical peaks. A phosphate or acetate buffer is a suitable choice.

    • Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute any more hydrophobic impurities and ensure a reasonable analysis time.

  • Detection: The pyridine ring contains a chromophore, making UV detection a straightforward and sensitive choice. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of each peak, aiding in peak identification and purity assessment. The detection wavelength should be set at the absorbance maximum of this compound.

  • Forced Degradation: To ensure the method is "stability-indicating," forced degradation studies are essential.[7] The sample is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The HPLC method must be able to resolve the main peak from all degradation product peaks. The allyloxy group, while generally stable, can be susceptible to certain catalytic cleavage or isomerization, which these studies would reveal.[8]

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 min, hold at 90% B for 2 min, return to 10% B in 1 min, and equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in Mobile Phase A/B (50:50)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Weigh Sample sp2 Dissolve in Diluent sp1->sp2 sp3 Filter sp2->sp3 hplc1 Inject Sample sp3->hplc1 Prepared Sample hplc2 Gradient Elution hplc1->hplc2 hplc3 PDA Detection hplc2->hplc3 dp1 Integrate Peaks hplc3->dp1 Chromatogram dp2 Calculate % Purity dp1->dp2 dp3 Assess Peak Purity dp1->dp3

The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures.[1] This technology offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC.[7][9][10]

HPLC vs. UPLC: A Head-to-Head Comparison
FeatureHPLCUPLCRationale for Performance Difference
Analysis Time ~20 minutes~3-5 minutesSmaller particles in UPLC columns allow for higher optimal linear velocities of the mobile phase, leading to faster separations without sacrificing efficiency.[1]
Resolution GoodExcellentThe higher efficiency of UPLC columns results in sharper and narrower peaks, allowing for the separation of closely eluting impurities that might co-elute in an HPLC run.[9][10]
Sensitivity StandardHigherThe narrower peaks in UPLC lead to a greater peak height for the same mass of analyte, resulting in a better signal-to-noise ratio and lower detection limits.[1]
Solvent Consumption HigherSignificantly LowerThe lower flow rates and shorter run times of UPLC methods drastically reduce the amount of solvent used per analysis, making it a more environmentally friendly and cost-effective technique.[1]
System Pressure Lower (up to 400 bar)Higher (up to 1000 bar)UPLC systems are engineered to operate at much higher backpressures, which is necessary to pump the mobile phase through the densely packed small-particle columns.

Comparison_Logic cluster_hplc HPLC cluster_uplc UPLC cluster_reason Underlying Principles h_speed Slower Speed u_speed Faster Speed u_res Excellent Resolution u_sens Higher Sensitivity h_res Good Resolution h_sens Standard Sensitivity p_size <2 µm particles p_size->u_speed p_size->u_res p_size->u_sens p_pressure Higher Pressure p_pressure->p_size

Experimental Protocol: UPLC Purity Analysis

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and PDA detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 2.5 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, and equilibrate for 0.4 min
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Detection PDA at 275 nm
Injection Volume 1 µL
Sample Preparation Dissolve 1 mg/mL in Mobile Phase A/B (50:50)

Self-Validating Systems: Ensuring Trustworthiness

For both the HPLC and UPLC methods, a system suitability test (SST) must be performed before any sample analysis. This validates that the chromatographic system is performing as expected.

System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 2.0 for the main peakEnsures peak symmetry, indicating good column performance and appropriate mobile phase pH.
Theoretical Plates > 2000 for the main peakMeasures column efficiency and its ability to produce narrow peaks.
Repeatability of Injections RSD ≤ 2.0% for peak area (n=5)Demonstrates the precision of the autosampler and the stability of the system.

Conclusion: Choosing the Right Tool for the Job

Both the developed HPLC and UPLC methods are robust and reliable for the purity analysis of this compound. The choice between them often depends on the specific needs of the laboratory.

  • HPLC remains a workhorse in many QC labs. It is a cost-effective and reliable technique, and the method presented here is well-suited for routine purity assessments.

  • UPLC is the superior choice for high-throughput screening, method development, and when enhanced resolution is required to separate complex impurity profiles. The significant reduction in run time and solvent consumption also offers long-term operational benefits.

By understanding the principles behind each technique and the rationale for the chosen experimental parameters, researchers can confidently implement and adapt these methods for their specific applications, ensuring the quality and integrity of their synthetic intermediates.

References

  • Chu, X., et al. (2020). Synthesis of 6-acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-one (88), Palbociclib. Molecules, 25(15), 3433. Available at: [Link]

  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Available at: [Link]

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Available at: [Link]

  • Request PDF. (n.d.). 2-Allyloxy/propargyloxypyridines: synthesis, structure, and biological activity. Available at: [Link]

  • ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. Available at: [Link]

  • National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 2-aminopyridine derivatives.
  • SIELC Technologies. (n.d.). 2-Aminopyridine. Available at: [Link]

  • MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 27(3), 949. Available at: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Royal Society of Chemistry. (2021). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications, 58(2), 156-173. Available at: [Link]

  • National Institutes of Health. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). UPLC: A preeminent technique in pharmaceutical analysis. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1541. Available at: [Link]

  • eScholarship.org. (2024). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Available at: [Link]

  • American Chemical Society. (2026). Synthesis and Evaluation of Novel Graphene Oxide-Based Comb-Polymer Viscosity Reducer for Heavy Oil. Energy & Fuels. Available at: [Link]

  • National Institutes of Health. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • National Institutes of Health. (2023). Exploiting the power of UPLC in separation and simultaneous determination of pholcodine, guaiacol along with three specified guaiacol impurities. Scientific Reports, 13, 6031. Available at: [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Available at: [Link]

  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available at: [Link]

  • Progress in Chemical and Biochemical Research. (n.d.). Practical Approach for the Identification of Functional Groups in Organic Compounds. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available at: [Link]

  • ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

  • ResearchGate. (n.d.). Evaluate the stability of synthesized allicin and its reactivity with endogenous compounds in garlic. Available at: [Link]

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A Comparative Guide to the Structural Validation of 3-(allyloxy)-2-pyridinamine by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In this guide, we delve into the definitive method of structural validation: single-crystal X-ray crystallography, focusing on the heterocyclic compound 3-(allyloxy)-2-pyridinamine. While a published crystal structure for this specific molecule is not available, we will present a comprehensive guide using the closely related analogue, 3-(benzyloxy)pyridin-2-amine, as a case study to illustrate the experimental workflow and data analysis. This comparative approach will provide the necessary framework for the validation of this compound and similar molecules.

The Imperative of Structural Certainty

The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. For pharmaceutical candidates, an exact understanding of the molecular geometry is critical for predicting its interaction with biological targets, understanding its metabolic fate, and ensuring intellectual property claims. While techniques like NMR, IR, and mass spectrometry provide valuable information about connectivity and functional groups, only X-ray crystallography can provide the unequivocal proof of a molecule's three-dimensional structure in the solid state.

A Comparative Approach: Leveraging Analog Data

The crystallographic data for 3-(benzyloxy)pyridin-2-amine serves as an excellent proxy for detailing the experimental process for this compound. The substitution of a benzyl group for an allyl group is not expected to significantly alter the crystallisation behaviour or the core pyridineamine scaffold, making this a valid comparative model.

Experimental Workflow: From Powder to Precision

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines the key stages, with the understanding that specific conditions may need to be optimized for this compound.

Step 1: Crystal Growth - The Art of Patience

The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals. For a compound like this compound, which is likely to be a solid at room temperature, several crystallization techniques can be employed.

Protocol for Crystal Growth (based on the method for 3-(benzyloxy)pyridin-2-amine[1]):

  • Solvent Selection: Dissolve a small amount of this compound (e.g., 20 mg) in a minimal amount of a suitable solvent. For the benzyl analog, a mixture of ethanol and ether was used[1]. A screening of various solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and their combinations with anti-solvents like hexane or ether) is recommended.

  • Slow Evaporation: The dissolved compound is left in a loosely capped vial at room temperature, allowing for the slow evaporation of the solvent. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: Alternatively, the compound can be dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal degradation.

Diagram of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Validation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_generation CIF File Generation structure_refinement->cif_generation comparison Comparison with Spectroscopic Data cif_generation->comparison publication Publication/Reporting comparison->publication G Xray X-ray Crystallography (3D Structure) NMR NMR Spectroscopy (Connectivity) Xray->NMR Confirms Connectivity MS Mass Spectrometry (Molecular Weight) Xray->MS Confirms Molecular Formula IR IR Spectroscopy (Functional Groups) Xray->IR Confirms Functional Groups NMR->Xray Provides Starting Hypothesis

Sources

A Comparative Guide to the Synthetic Routes of 3-Alkoxy-2-Pyridinamines: From Classical to Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The 3-alkoxy-2-pyridinamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic and structural features allow for versatile interactions with biological targets. Consequently, the efficient and scalable synthesis of these compounds is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to 3-alkoxy-2-pyridinamines, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Approach

Nucleophilic aromatic substitution (SNAr) is a classical and widely employed method for the synthesis of 2-aminopyridines. The inherent electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates the attack of nucleophiles, making this a viable and often high-yielding strategy.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the pyridine ring, yielding the aminated product. The presence of an electron-withdrawing group, such as a nitro group, can further activate the ring towards nucleophilic attack.

Causality of Experimental Choices: The choice of solvent, base, and temperature is critical for a successful SNAr reaction. Polar aprotic solvents like DMSO, DMF, or NMP are often used to solvate the anionic intermediate and promote the reaction. The base is required to deprotonate the amine nucleophile, increasing its nucleophilicity. The reaction temperature is often elevated to overcome the activation energy barrier for the formation of the Meisenheimer complex.

Advantages:

  • Often high-yielding and cost-effective, utilizing readily available starting materials.

  • The reaction conditions can often be optimized for scalability.

Disadvantages:

  • Requires an activated pyridine ring with a good leaving group.

  • Can require harsh reaction conditions (high temperatures, strong bases), which may not be suitable for complex molecules with sensitive functional groups.

  • The scope of amine nucleophiles can be limited.

Buchwald-Hartwig Amination: A Modern Powerhouse for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines, including 3-alkoxy-2-pyridinamines.[1] Its broad substrate scope, functional group tolerance, and generally mild reaction conditions make it a highly attractive alternative to classical methods.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or triflate), forming a Pd(II) intermediate.

  • Ligand Exchange: The amine nucleophile coordinates to the palladium center, displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired 3-alkoxy-2-pyridinamine and regenerating the Pd(0) catalyst.

Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, ligand, base, and solvent. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate both the oxidative addition and reductive elimination steps. A variety of bases can be used, with sodium or lithium tert-butoxide being common choices. The solvent is typically an anhydrous, aprotic solvent such as toluene or dioxane.

Advantages:

  • Exceptional substrate scope, tolerating a wide range of functional groups on both the pyridine and amine coupling partners.

  • Generally proceeds under milder conditions than SNAr or Ullmann reactions.

  • High yields are often achievable with low catalyst loadings.[2]

Disadvantages:

  • The cost of palladium catalysts and specialized ligands can be a consideration, especially for large-scale synthesis.

  • Complete removal of palladium residues from the final product can be challenging and is a critical consideration for pharmaceutical applications.

Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[3] While it has been somewhat superseded by the more versatile Buchwald-Hartwig amination, it remains a viable option, particularly for certain substrates and in situations where palladium catalysis is not desirable.

Mechanism: The mechanism of the Ullmann reaction is still a subject of some debate, but it is generally believed to involve the formation of an organocopper intermediate. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a stoichiometric or catalytic amount of copper, often at high temperatures.

Causality of Experimental Choices: Traditional Ullmann reactions often require harsh conditions, including high temperatures (often >150 °C) and polar aprotic solvents. The use of a base, such as potassium carbonate, is also common. Modern variations of the Ullmann reaction have been developed that utilize ligands to improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions. Microwave-assisted Ullmann reactions have also been shown to significantly reduce reaction times and improve yields.

Advantages:

  • Copper is a more abundant and less expensive metal than palladium.

  • Can be a suitable alternative when palladium-based methods fail.

Disadvantages:

  • Often requires harsh reaction conditions.[4]

  • The substrate scope is generally more limited than that of the Buchwald-Hartwig amination.

  • Stoichiometric amounts of copper are sometimes required, leading to waste generation and purification challenges.

Synthesis from 2-Amino-3-hydroxypyridine: A Divergent Strategy

An alternative approach to 3-alkoxy-2-pyridinamines involves the alkylation of commercially available or readily synthesized 2-amino-3-hydroxypyridine. This method is particularly useful for accessing a variety of alkoxy substituents from a common intermediate.

Mechanism: The synthesis typically proceeds in two steps. First, 2-amino-3-hydroxypyridine is prepared, often through a multi-step synthesis from readily available starting materials. The second step involves the O-alkylation of the hydroxyl group. This is typically achieved by treating the 2-amino-3-hydroxypyridine with a suitable alkylating agent (e.g., an alkyl halide or tosylate) in the presence of a base.

Causality of Experimental Choices: The choice of base and solvent for the alkylation step is important to ensure selective O-alkylation over N-alkylation of the amino group. The use of a non-nucleophilic base, such as sodium hydride or potassium carbonate, is common. The reaction is typically carried out in a polar aprotic solvent.

Advantages:

  • Allows for the late-stage introduction of a diverse range of alkoxy groups.

  • Can be a more convergent and efficient route for the synthesis of a library of analogues with different alkoxy substituents.

Disadvantages:

  • The synthesis of the 2-amino-3-hydroxypyridine starting material can be multi-step and may have its own challenges.

  • Potential for competing N-alkylation, which can lead to a mixture of products and require careful optimization of reaction conditions.

Comparative Analysis of Synthetic Routes

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann CondensationSynthesis from 2-Amino-3-hydroxypyridine
Starting Materials 2-Halo-3-alkoxypyridine, Amine2-Halo-3-alkoxypyridine, Amine2-Halo-3-alkoxypyridine, Amine2-Amino-3-hydroxypyridine, Alkylating Agent
Key Reagents Strong Base (e.g., NaH, K₂CO₃)Pd Catalyst, Ligand, BaseCu Catalyst, BaseBase (e.g., NaH, K₂CO₃)
Typical Conditions High Temperature (100-180 °C)Mild to Moderate Temperature (80-120 °C)High Temperature (150-220 °C)Mild to Moderate Temperature (25-80 °C)
Reported Yields Moderate to ExcellentGood to ExcellentModerate to GoodGood to Excellent
Substrate Scope Moderate (requires activated pyridine)Broad (wide functional group tolerance)ModerateBroad (for alkoxy group variation)
Advantages Cost-effective, ScalableMild conditions, Broad scopeInexpensive catalystLate-stage diversification
Disadvantages Harsh conditions, Limited scopeCatalyst cost, Pd removalHarsh conditions, Limited scopeMulti-step, Potential for side reactions

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of 2-chloro-3-methoxypyridine (1.0 equiv) in anhydrous DMSO is added the desired amine (1.2 equiv) and potassium carbonate (2.0 equiv).

  • The reaction mixture is heated to 120 °C and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-methoxy-2-pyridinamine.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube is added Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous toluene, 2-bromo-3-benzyloxypyridine (1.0 equiv), and the desired amine (1.2 equiv) are added.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-benzyloxy-2-pyridinamine.[5]

General Protocol for Ullmann Condensation
  • A mixture of 2-chloro-3-methoxypyridine (1.0 equiv), the desired amine (1.5 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv) in NMP is heated to 180 °C in a sealed tube for 24 hours.

  • The reaction mixture is cooled to room temperature and diluted with water.

  • The mixture is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Alkylation of 2-Amino-3-hydroxypyridine
  • To a suspension of 2-amino-3-hydroxypyridine (1.0 equiv) and potassium carbonate (1.5 equiv) in anhydrous DMF is added the desired alkyl halide (1.1 equiv).

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • The reaction is cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired 3-alkoxy-2-pyridinamine.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation cluster_alkylation Alkylation of 2-Amino-3-hydroxypyridine snar_start 2-Halo-3-alkoxypyridine snar_reagents Amine, Base (e.g., K₂CO₃) snar_start->snar_reagents High Temp. snar_product 3-Alkoxy-2-pyridinamine snar_reagents->snar_product buchwald_start 2-Halo-3-alkoxypyridine buchwald_reagents Amine, Pd Catalyst, Ligand, Base buchwald_start->buchwald_reagents Mild Temp. buchwald_product 3-Alkoxy-2-pyridinamine buchwald_reagents->buchwald_product ullmann_start 2-Halo-3-alkoxypyridine ullmann_reagents Amine, Cu Catalyst, Base ullmann_start->ullmann_reagents High Temp. ullmann_product 3-Alkoxy-2-pyridinamine ullmann_reagents->ullmann_product alkylation_start 2-Amino-3-hydroxypyridine alkylation_reagents Alkyl Halide, Base alkylation_start->alkylation_reagents Mild Temp. alkylation_product 3-Alkoxy-2-pyridinamine alkylation_reagents->alkylation_product

Caption: A comparison of four major synthetic routes to 3-alkoxy-2-pyridinamines.

Conclusion and Future Perspectives

The synthesis of 3-alkoxy-2-pyridinamines can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The choice of the most appropriate synthetic route will depend on a number of factors, including the specific target molecule, the availability and cost of starting materials, the desired scale of the reaction, and the functional group tolerance required.

For many applications, the Buchwald-Hartwig amination has emerged as the gold standard, offering a combination of mild reaction conditions, broad substrate scope, and high yields.[1] However, classical methods such as SNAr and Ullmann condensation should not be overlooked, as they can be highly effective and more cost-efficient for certain substrates. The synthesis from 2-amino-3-hydroxypyridine provides a valuable divergent approach for the rapid generation of analogue libraries.

Future developments in this field are likely to focus on the development of more sustainable and environmentally friendly synthetic methods. This may include the use of more earth-abundant metal catalysts, the development of catalytic systems that can operate in greener solvents such as water, and the use of flow chemistry to improve the efficiency and safety of these reactions.[6]

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  • Lipshutz, B. H., et al. Sustainable ppm Level Palladium-Catalyzed Aminations in Nanoreactors Under Mild, Aqueous Conditions. Chem. Sci.2019 , 10(40), 9217-9222. [Link]

  • Antonov, D. General and Mild Preparation of 2-Aminopyridines. Org. Lett.2010 , 12(21), 4944-4947. [Link]

  • Scientific Update. The Chichibabin amination reaction. [Link]

  • Garcı́a, J. I., et al. Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synth. Commun.2003 , 33(11), 1853-1860. [Link]

  • Powers, D. C.; Ritter, T. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014 , 136(25), 9032-9035. [Link]

  • Marion, N., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Org. Lett.2006 , 8(17), 3857-3860. [Link]

  • Reddy, K. L., et al. A simple synthesis of aminopyridines: use of amides as amine source. J. Braz. Chem. Soc.2012 , 23(1), 169-173. [Link]

  • Chabaud, L., et al. Bypassing the abnormal Chichibabin reaction dead-end provides a biomimetic access to pre-haouamine. Org. Chem. Front.2015 , 2(10), 1264-1269. [Link]

  • Jensen, T., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules2018 , 23(11), 2959. [Link]

  • CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
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  • Chemistry LibreTexts. Chichibabin Reaction. [Link]

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A Comparative Guide to the Reactivity of 3-(Allyloxy)-2-Pyridinamine and Other 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, 2-aminopyridine derivatives serve as indispensable building blocks for a diverse array of functional molecules. Their unique electronic properties and versatile reactivity make them privileged scaffolds in the design of novel pharmaceuticals and advanced materials. Among these, 3-(allyloxy)-2-pyridinamine presents a particularly interesting case, combining the inherent reactivity of the 2-aminopyridine core with the functionalities of an allyloxy group. This guide provides an in-depth, objective comparison of the reactivity of this compound with other substituted 2-aminopyridines, supported by established chemical principles and available experimental data.

Understanding the Reactivity Landscape of 2-Aminopyridines

The reactivity of 2-aminopyridines is governed by a complex interplay of electronic and steric factors. The pyridine nitrogen, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack compared to benzene. Conversely, the amino group at the 2-position is a potent electron-donating group through resonance (+M effect), which activates the ring, particularly at the 3- and 5-positions, towards electrophilic substitution. This dual nature of the 2-aminopyridine scaffold leads to a nuanced reactivity profile.

The introduction of a substituent at the 3-position, such as the allyloxy group in this compound, further modulates this reactivity. The allyloxy group, being an alkoxy group, is also electron-donating through resonance (+M) and electron-withdrawing through induction (-I). The overall effect on the pyridine ring's electron density and, consequently, its reactivity, depends on the balance of these opposing effects.

The Influence of the 3-Allyloxy Substituent

The 3-allyloxy group in this compound is expected to have a significant impact on the molecule's reactivity compared to unsubstituted 2-aminopyridine and other 3-substituted analogues.

  • Electronic Effects: The oxygen atom of the allyloxy group can donate a lone pair of electrons into the pyridine ring via resonance, increasing the electron density at the ortho and para positions (C4 and C6). This electron-donating effect enhances the nucleophilicity of the ring nitrogen and the exocyclic amino group, making them more reactive towards electrophiles. However, the electronegativity of the oxygen atom also leads to an inductive electron withdrawal, which can partially counteract the resonance effect.

  • Steric Effects: The allyloxy group at the 3-position introduces steric hindrance around the 2-amino group. This can influence the rate and outcome of reactions involving the amino group, such as N-acylation or N-alkylation, by impeding the approach of bulky reagents.

  • Allyl Group Reactivity: The presence of the allyl group introduces an additional reactive site. The double bond can participate in various reactions, such as addition reactions, and the allylic position is susceptible to reactions like rearrangements (e.g., Claisen rearrangement under thermal conditions).

Comparative Reactivity in Key Transformations

N-Acylation

N-acylation is a fundamental transformation for 2-aminopyridines, often employed for the synthesis of amides with diverse biological activities. The reaction involves the nucleophilic attack of the exocyclic amino group on an acylating agent.

General Mechanism:

N_Acylation 2-Aminopyridine 2-Aminopyridine Acylating Agent Acylating Agent 2-Aminopyridine->Acylating Agent Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Acylating Agent->Tetrahedral Intermediate Formation N-Acylated Product N-Acylated Product Tetrahedral Intermediate->N-Acylated Product Collapse

Caption: General mechanism of N-acylation of 2-aminopyridines.

Reactivity Comparison:

The nucleophilicity of the amino group is a key determinant of the N-acylation rate. Electron-donating groups on the pyridine ring generally increase the nucleophilicity of the amino group and accelerate the reaction, while electron-withdrawing groups have the opposite effect.

2-Aminopyridine Derivative3-SubstituentExpected Relative Reactivity in N-AcylationRationale
This compound -O-allylModerate to High The electron-donating resonance effect of the allyloxy group increases the nucleophilicity of the amino group. Steric hindrance from the adjacent allyloxy group might slightly decrease the rate with bulky acylating agents.
2-Aminopyridine-HModerateBaseline reactivity for comparison.
3-Methyl-2-pyridinamine-CH₃HighThe electron-donating inductive effect of the methyl group enhances the amino group's nucleophilicity.
3-Bromo-2-pyridinamine-BrLowThe strong electron-withdrawing inductive effect of bromine deactivates the amino group.

Supporting Experimental Data:

While direct comparative kinetic studies are scarce, a study on the N-acylation of various amines showed that electron-rich anilines react faster than electron-poor ones.[1] This principle can be extended to the 2-aminopyridine series. For instance, the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine proceeds efficiently, indicating that the amino group remains sufficiently nucleophilic for acylation even with a deactivating bromo substituent, albeit at a different position.[2]

Experimental Protocol: General Procedure for N-Acylation of 2-Aminopyridines [1]

  • To a solution of the 2-aminopyridine derivative (1.0 mmol) in a suitable solvent (e.g., THF, CH₂Cl₂, or solvent-free) is added the acylating agent (e.g., acetic anhydride, 1.2 mmol).

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-acylated 2-aminopyridine.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the 2-aminopyridine ring is directed by both the activating amino group and the deactivating pyridine nitrogen. The most favorable positions for substitution are typically C3 and C5.

General Mechanism:

EAS 2-Aminopyridine 2-Aminopyridine Electrophile (E+) Electrophile (E+) 2-Aminopyridine->Electrophile (E+) π-complex formation Sigma Complex (Arenium Ion) Sigma Complex (Arenium Ion) Electrophile (E+)->Sigma Complex (Arenium Ion) Attack Substituted Product Substituted Product Sigma Complex (Arenium Ion)->Substituted Product Deprotonation

Caption: General mechanism of electrophilic aromatic substitution on 2-aminopyridines.

Reactivity Comparison:

The 3-allyloxy group in this compound is expected to strongly influence the regioselectivity and rate of EAS.

2-Aminopyridine Derivative3-SubstituentExpected Position of Electrophilic Attack & Relative ReactivityRationale
This compound -O-allylC5 (major), C4/C6 (minor); High Reactivity The strong electron-donating resonance effect of the allyloxy group, combined with the amino group, strongly activates the ring, particularly at the C5 position (para to the amino group and ortho to the allyloxy group).
2-Aminopyridine-HC3, C5; Moderate ReactivityThe amino group directs substitution to the C3 and C5 positions.
3-Methyl-2-pyridinamine-CH₃C5; High ReactivityThe combined activating effects of the amino and methyl groups favor substitution at the C5 position.
3-Bromo-2-pyridinamine-BrC5; Low ReactivityThe deactivating effect of the bromine atom reduces the overall reactivity of the ring, though the amino group still directs substitution to the C5 position.[3]

Supporting Experimental Data:

Experimental Protocol: Bromination of a Substituted 2-Aminopyridine [5]

  • To a solution of the 2-aminopyridine derivative (1.0 mmol) in a suitable solvent (e.g., acetic acid or dichloromethane) is added a solution of bromine (1.0 mmol) in the same solvent dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is neutralized with a saturated aqueous solution of NaHCO₃.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography.

Diazotization

Diazotization of primary aromatic amines is a classic reaction that generates diazonium salts, which are versatile intermediates for a wide range of transformations, including Sandmeyer and Schiemann reactions.

General Mechanism: [6]

Diazotization 2-Aminopyridine 2-Aminopyridine Nitrous Acid (HONO) Nitrous Acid (HONO) 2-Aminopyridine->Nitrous Acid (HONO) Reaction N-Nitrosamine N-Nitrosamine Nitrous Acid (HONO)->N-Nitrosamine Formation Diazohydroxide Diazohydroxide N-Nitrosamine->Diazohydroxide Tautomerization Diazonium Ion Diazonium Ion Diazohydroxide->Diazonium Ion Protonation & Dehydration

Caption: General mechanism of diazotization of 2-aminopyridines.

Reactivity Comparison:

The stability of the resulting diazonium salt is a crucial factor in the success of diazotization reactions. Electron-donating groups can stabilize the diazonium salt, while electron-withdrawing groups can destabilize it.

2-Aminopyridine Derivative3-SubstituentExpected Outcome of DiazotizationRationale
This compound -O-allylFormation of a relatively stable diazonium salt The electron-donating allyloxy group is expected to stabilize the pyridinediazonium ion, making it a viable intermediate for subsequent reactions.
2-Aminopyridine-HFormation of a diazonium salt of moderate stability.Can be used in situ for further transformations.
3-Methyl-2-pyridinamine-CH₃Formation of a relatively stable diazonium salt.The electron-donating methyl group contributes to the stability of the diazonium salt.
3-Bromo-2-pyridinamine-BrFormation of a less stable diazonium salt.The electron-withdrawing bromine atom destabilizes the diazonium salt, potentially leading to lower yields in subsequent reactions.

Supporting Experimental Data:

The diazotization of 3-amino-2-chloropyridine has been reported to yield the corresponding diazonium salt, which can then be used to introduce other functional groups.[7] This suggests that even with an electron-withdrawing group at the 2-position, diazotization is feasible. The presence of an electron-donating group like allyloxy at the 3-position should facilitate this transformation. One-pot diazotization-chlorination of aminopyridines has been shown to be an effective method for producing chloropyridines in good yields.[8]

Experimental Protocol: One-Pot Diazotization and Iodination [9]

  • To a solution of the 2-aminopyridine derivative (1.0 mmol) in acetonitrile are added KI (1.5 mmol) and p-toluenesulfonic acid (2.0 mmol).

  • The mixture is cooled to 0 °C, and a solution of NaNO₂ (1.2 mmol) in water is added dropwise.

  • The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC).

  • The reaction is quenched with an aqueous solution of Na₂S₂O₃.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds. For 2-aminopyridines, these reactions typically involve a halogenated derivative.

General Workflow:

Suzuki_Coupling Halogenated 2-Aminopyridine Halogenated 2-Aminopyridine Pd(0) Catalyst Pd(0) Catalyst Halogenated 2-Aminopyridine->Pd(0) Catalyst Oxidative Addition Organoboron Reagent Organoboron Reagent Pd(0) Catalyst->Organoboron Reagent Transmetalation Coupled Product Coupled Product Organoboron Reagent->Coupled Product Reductive Elimination

Caption: General workflow of a Suzuki-Miyaura coupling reaction.

Reactivity Comparison:

To undergo cross-coupling, this compound would first need to be halogenated, for example, at the 5-position. The reactivity of the resulting 5-halo-3-(allyloxy)-2-pyridinamine in a Suzuki-Miyaura coupling would be influenced by the electronic nature of the substituents.

5-Halo-2-Aminopyridine Derivative3-SubstituentExpected Relative Reactivity in Suzuki-Miyaura CouplingRationale
5-Bromo-3-(allyloxy)-2-pyridinamine -O-allylHigh The electron-donating allyloxy and amino groups increase the electron density on the pyridine ring, which can facilitate the oxidative addition step of the catalytic cycle.
5-Bromo-2-aminopyridine-HModerateBaseline reactivity.
5-Bromo-3-methyl-2-pyridinamine-CH₃HighThe electron-donating methyl group enhances the reactivity.
3,5-Dibromo-2-aminopyridine-BrLowThe additional electron-withdrawing bromo group deactivates the ring towards oxidative addition.

Supporting Experimental Data:

The Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been shown to proceed in good yields, demonstrating the feasibility of this reaction on a substituted 2-aminopyridine core.[2] This suggests that a similar reaction with 5-bromo-3-(allyloxy)-2-pyridinamine would also be successful.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-2-aminopyridine [2]

  • To a Schlenk flask are added the bromo-2-aminopyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent mixture (e.g., 1,4-dioxane/water) is added.

  • The reaction mixture is heated to the required temperature (e.g., 90 °C) and stirred until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion

This compound is a versatile building block with a rich and nuanced reactivity profile. The presence of the electron-donating allyloxy group at the 3-position generally enhances the reactivity of the 2-aminopyridine core towards electrophilic attack, both at the exocyclic amino group and on the pyridine ring itself. This increased reactivity, however, can be tempered by steric effects in reactions involving the amino group. Furthermore, the allyl moiety provides an additional handle for chemical modification.

While direct comparative quantitative data for this compound is limited in the literature, a thorough understanding of the electronic and steric effects of its substituents allows for reliable predictions of its reactivity relative to other 2-aminopyridine derivatives. This guide provides a framework for researchers to anticipate the behavior of this compound in various chemical transformations and to design synthetic strategies that harness its unique properties for the development of novel molecules with desired functionalities.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981 , 20(7), 539-546. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102(5), 1359-1470. [Link]

  • Katritzky, A. R.; Rachwal, S.; Caster, K. C. The Swinburne Memorial Lecture. Pyridine N-Oxides. Angewandte Chemie International Edition in English, 1987 , 26(9), 840-856. [Link]

  • Schickh, O. v.; Binz, A.; Schulz, A. Über die Diazotierung von Aminopyridinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1936 , 69(11), 2593-2605. [Link]

  • Lesina, Y.; Beysembay, P.; Kassanov, A. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 2016 , 712, 273-276. [Link]

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 1937 , 59(1), 96-103. [Link]

  • Taylor, R. Electrophilic Aromatic Substitution. John Wiley & Sons, 1990.
  • Griess, P. Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure. Justus Liebigs Annalen der Chemie, 1858 , 106(1), 123-125. [Link]

  • Ikram, M.; Rehman, A. U.; Rauf, A.; Raza, M.; Al-Rashida, M.; Hameed, A.; Khan, A. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017 , 22(2), 198. [Link]

  • Johnson, C. D.; Katritzky, A. R.; Shapiro, B. J.; Viney, M. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 1971 , 1225-1229. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer, 2007.
  • Ghorab, M. M.; Alsaid, M. S.; El-Gazzar, M. G. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry, 2016 , 32(4), 2217-2224. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer, 2007.

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A Comparative Guide to the Biological Activity of 3-(Allyloxy)-2-pyridinamine and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The pyridinamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2-amino-3-alkoxypyridines have emerged as a series of particular interest, demonstrating a range of pharmacological activities. This guide provides a comparative analysis of the potential biological activity of 3-(allyloxy)-2-pyridinamine against its structurally related analogues. While direct experimental data for this compound is not extensively available in the public domain, by examining the structure-activity relationships (SAR) of its close analogues, we can infer its likely biological profile and potential therapeutic applications. This guide will delve into the known activities of key analogues, provide detailed experimental protocols for their evaluation, and present a logical framework for predicting the influence of the allyloxy moiety on the overall activity.

The 2-Amino-3-Alkoxypyridine Scaffold: A Versatile Pharmacophore

The arrangement of the amino and alkoxy groups on the pyridine ring at positions 2 and 3 respectively creates a unique electronic and steric environment that can facilitate interactions with various biological targets. The lone pair of electrons on the pyridine nitrogen, the hydrogen bond donor capability of the amino group, and the hydrogen bond acceptor and lipophilic character of the alkoxy group all contribute to the pharmacophoric nature of this scaffold.

Comparative Analysis of Biological Activity

To understand the potential biological activity of this compound, we will compare it with two key analogues for which experimental data is available: 2-amino-3-methoxypyridine and 2-amino-3-benzyloxypyridine. The primary difference between these molecules and our target compound is the nature of the alkoxy substituent at the 3-position.

Structure-Activity Relationship (SAR) Insights

The nature of the R group in the 3-alkoxy substituent plays a critical role in determining the biological activity of 2-amino-3-alkoxypyridines.

  • Size and Lipophilicity: Increasing the size and lipophilicity of the alkoxy group, for instance, by moving from a methoxy to a benzyloxy or an allyloxy group, can significantly impact target binding and pharmacokinetic properties. A larger, more lipophilic group may enhance binding to hydrophobic pockets within a target protein.

  • Flexibility and Unsaturation: The allyloxy group in this compound introduces a degree of flexibility and an unsaturated bond compared to the simple methoxy group. This unsaturation can potentially lead to different metabolic pathways or unique interactions with the biological target, such as π-π stacking.

SAR

Potassium Channel Modulation: A Strong Possibility

The broader class of 2-aminopyridine derivatives has been extensively investigated for its effects on potassium channels, particularly the Kv7 (KCNQ) family of voltage-gated potassium channels.[1][2] These channels play a crucial role in regulating neuronal excitability, and their modulation has therapeutic potential in conditions like epilepsy and neuropathic pain.[1][3]

While specific data for this compound is lacking, the structural similarity to known Kv7 channel modulators suggests it is a plausible biological target. The activity of analogues is often dependent on the nature of the substituent at the 3-position.

Hypothesized Activity of this compound:

Based on the SAR of related compounds, the allyloxy group could confer a unique profile as a Kv7 channel modulator. The flexibility of the allyl chain might allow for optimal positioning within the channel's binding pocket, while the double bond could introduce specific electronic interactions. It is plausible that this compound could act as either an opener or a blocker of Kv7 channels, a determination that would require experimental validation.

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

A significant finding for a close analogue, 2-amino-3-benzyloxypyridine , is its reported activity as an inhibitor of p38α mitogen-activated protein kinase (MAPK).[4][5] p38α MAPK is a key enzyme in the cellular signaling cascade that responds to stress stimuli and is implicated in inflammatory diseases and cancer.

The larger, aromatic benzyloxy group in this analogue likely contributes to its binding to the ATP-binding site of p38α MAPK. This provides a concrete, alternative biological target for the 2-amino-3-alkoxypyridine scaffold.

Comparative Activity Profile:

CompoundStructure (R group)Known/Hypothesized Biological ActivitySupporting Evidence
2-Amino-3-methoxypyridine -CH₃Potential Potassium Channel ModulatorGeneral activity of the 2-aminopyridine class.[6]
This compound -CH₂CH=CH₂Hypothesized: Potassium Channel ModulatorInferred from SAR of the 2-aminopyridine scaffold.
2-Amino-3-benzyloxypyridine -CH₂-Php38α MAPK InhibitorDirect experimental evidence.[4][5]

Experimental Protocols

To experimentally validate the hypothesized biological activities of this compound and to provide a basis for direct comparison with its analogues, the following detailed protocols are provided.

Protocol 1: Electrophysiological Characterization of Kv7 Channel Activity

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the modulatory effects of the compounds on Kv7.2/7.3 channels, which are predominantly expressed in neurons.[7][8]

Objective: To determine if this compound and its analogues modulate the activity of Kv7.2/7.3 potassium channels.

Materials:

  • HEK-293 cells stably expressing human Kv7.2 and Kv7.3 channels.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Cell culture medium and reagents.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 Na₂-ATP (pH 7.2 with KOH).

  • Test compounds (this compound, 2-amino-3-methoxypyridine, 2-amino-3-benzyloxypyridine) dissolved in DMSO to a stock concentration of 10 mM.

Procedure:

  • Cell Preparation: Plate the HEK-293 cells expressing Kv7.2/7.3 onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage protocol to elicit Kv7.2/7.3 currents. A typical protocol would be a series of depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500 ms, followed by a repolarizing step to -60 mV.

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Allow the compound to equilibrate for at least 2 minutes before recording the current again using the same voltage protocol.

    • Perform a washout with the external solution to check for reversibility of the effect.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after compound application.

    • Calculate the percentage of current inhibition or potentiation for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ or EC₅₀ value.

PatchClamp

Protocol 2: In Vitro p38α MAPK Inhibition Assay

This protocol describes a biochemical assay to measure the inhibitory activity of the compounds against purified p38α MAPK.

Objective: To determine the IC₅₀ values of this compound and its analogues against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme.

  • Biotinylated ATF2 substrate peptide.

  • ATP.

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT).

  • Test compounds dissolved in DMSO.

  • 384-well microplate.

  • Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-ATF2 antibody and Alexa Fluor™ 647-streptavidin).

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add the assay buffer.

    • Add the test compounds to the appropriate wells.

    • Add the p38α MAPK enzyme and the biotinylated ATF2 substrate.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA and the detection reagents (Eu-anti-phospho-ATF2 antibody and Alexa Fluor™ 647-streptavidin).

    • Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

KinaseAssay

Conclusion

While the biological activity of this compound remains to be definitively characterized, a comparative analysis with its structural analogues provides a strong foundation for guiding future research. The 2-amino-3-alkoxypyridine scaffold is a versatile pharmacophore with the potential to interact with multiple biological targets. The available evidence strongly suggests that this compound is likely to exhibit activity as a potassium channel modulator, a hypothesis that warrants experimental investigation using the electrophysiological methods detailed in this guide. Furthermore, the confirmed activity of 2-amino-3-benzyloxypyridine as a p38α MAPK inhibitor highlights an alternative and equally compelling therapeutic avenue to explore for this class of compounds. The unique structural features of the allyloxy group—its flexibility and unsaturation—may confer a distinct pharmacological profile upon this compound, potentially leading to the discovery of novel and potent therapeutic agents. The experimental protocols provided herein offer a robust framework for the systematic evaluation of this promising compound and its analogues, paving the way for a deeper understanding of their biological activities and therapeutic potential.

References

  • Chibale, K., et al. (2013). Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]

  • Li, X., et al. (2014). Synthesis and biological evaluation of novel 2-methoxypyridylamino-substituted riminophenazine derivatives as antituberculosis agents. Journal of Medicinal Chemistry, 57(8), 3463-3476. [Link]

  • Wulff, H., et al. (2019). Chemical modulation of Kv7 potassium channels. RSC Medicinal Chemistry, 10(10), 1138-1163. [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxypyridine. [Link]

  • Kappe, C. O. (2016). Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators. Molecular Pharmacology, 89(6), 626-635. [Link]

  • Miceli, F., et al. (2021). Editorial: Kv7 Channels: Structure, Physiology, and Pharmacology. Frontiers in Physiology, 12, 791175. [Link]

  • Nowicka, A., et al. (2015). Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(1), 101-111. [Link]

  • Zhang, G., et al. (2022). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 15(12), 1472. [Link]

  • Tsentselev, M., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. International Journal of Molecular Sciences, 25(4), 2288. [Link]

  • Wang, H., et al. (2023). Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy. Journal of Translational Medicine, 21(1), 202. [Link]

  • Van derpoorten, K., et al. (2011). Drosophila KCNQ Channel Displays Evolutionarily Conserved Electrophysiology and Pharmacology with Mammalian KCNQ Channels. PLoS One, 6(9), e24974. [Link]

  • Millership, S. J., et al. (2022). KCNQ2 and KCNQ5 form heteromeric channels independent of KCNQ3. Proceedings of the National Academy of Sciences, 119(13), e2116228119. [Link]

  • Weaver, C. D., et al. (2024). Structure–Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels. Molecules, 29(11), 2490. [Link]

  • A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. (n.d.). [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2017). Journal of Biochemical and Molecular Toxicology, 31(12). [Link]

  • Synthesis and pharmacological investigation of novel 2-aminothiazole-privileged aporphines. (2008). Bioorganic & Medicinal Chemistry Letters, 18(14), 4043-4047. [Link]

  • Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023). Molecules, 28(7), 3121. [Link]

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  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[9][10]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. (2020). Molecules, 25(21), 5192. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Allyloxy)-2-pyridinamine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 3-(allyloxy)-2-pyridinamine derivatives. While direct and comprehensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from closely related 2-amino-3-alkoxypyridine analogs to provide a predictive framework for their potential as kinase inhibitors. We will objectively compare hypothetical derivatives and provide supporting experimental rationale and protocols based on established methodologies for similar compound classes.

Introduction: The Promise of the 2-Amino-3-alkoxypyridine Scaffold

The 2-aminopyridine moiety is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to form key hydrogen bond interactions with protein targets has made it a popular scaffold in the design of kinase inhibitors. The introduction of an alkoxy group at the 3-position, such as the allyloxy group, offers a versatile platform for structural modification to enhance potency, selectivity, and pharmacokinetic properties. The allyloxy group, in particular, provides a reactive handle for further functionalization and can influence binding through hydrophobic and steric interactions.

This guide will explore the synthesis, hypothetical SAR, and comparative analysis of this compound derivatives, positioning them as a promising, yet underexplored, class of compounds for kinase-targeted drug discovery.

Synthetic Strategy: A Versatile Route to this compound and its Analogs

The synthesis of this compound derivatives can be approached through several established methods for the preparation of substituted pyridines. A common and efficient strategy begins with the commercially available and relatively inexpensive 2-amino-3-hydroxypyridine.

Proposed Synthetic Workflow:

A 2-Amino-3-hydroxypyridine D This compound (Core Scaffold) A->D O-Alkylation B Allyl bromide B->D C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) C->D G Library of this compound Derivatives D->G E Diverse Alkyl/Aryl Halides E->G N-Alkylation/Arylation of 2-amino group F Modification of the 2-amino group (e.g., acylation, sulfonylation) F->G

Caption: Proposed synthetic workflow for the generation of a library of this compound derivatives.

Step-by-Step Synthesis of this compound (Core Scaffold):
  • Dissolution: Dissolve 2-amino-3-hydroxypyridine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

  • Addition of Base: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to deprotonate the hydroxyl group.

  • Allylation: To the resulting mixture, add allyl bromide dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

This core scaffold can then be further modified at the 2-amino position to generate a diverse library of derivatives for SAR studies.

Structure-Activity Relationship (SAR) Studies: A Predictive Analysis

In the absence of direct experimental data for a series of this compound derivatives, we can extrapolate potential SAR trends based on published data for structurally related 2-aminopyridine and 2-alkoxypyridine compounds that have been investigated as kinase inhibitors.[1][2] The following sections outline a hypothetical SAR study, detailing the key structural modifications and their anticipated impact on biological activity.

Key Regions for Modification:

cluster_0 This compound Scaffold Core Core

Caption: Key regions for structural modification on the this compound scaffold.

Modification of the 2-Amino Group (R1):

The 2-amino group is crucial for forming hydrogen bond interactions with the hinge region of many kinases. Modifications at this position are expected to significantly impact binding affinity and selectivity.

R1 ModificationExpected Impact on ActivityRationale
Small alkyl groups (e.g., methyl, ethyl) Potential increase in potencyMay enhance hydrophobic interactions in the ATP-binding pocket.
Aromatic rings (e.g., phenyl, substituted phenyl) Significant increase in potency and selectivityCan form additional π-stacking and hydrophobic interactions with the kinase active site. Substituents on the phenyl ring can be tuned to optimize these interactions.
Acyl and sulfonyl groups VariableMay alter the hydrogen bonding capacity and steric profile. The electronic nature of these groups can also influence the basicity of the pyridine nitrogen.
Modification of the Allyl Group (R2):

The allyloxy side chain at the 3-position extends into the solvent-exposed region or a hydrophobic pocket of the kinase. Variations in this chain can influence solubility, cell permeability, and target engagement.

R2 ModificationExpected Impact on ActivityRationale
Saturated alkyl chains (e.g., propoxy, butoxy) May decrease off-target reactivityRemoval of the reactive double bond could improve metabolic stability.
Cyclic ethers (e.g., tetrahydrofuranylmethoxy) Potential for improved solubility and potencyThe ether oxygen can act as a hydrogen bond acceptor, and the cyclic structure can provide conformational rigidity.
Substituted benzyl ethers Potential for enhanced potencyThe aromatic ring can engage in additional interactions with the target protein.
Substitution on the Pyridine Ring (R3):

Modifications to the pyridine ring itself can modulate the electronic properties of the scaffold and provide additional points of interaction.

R3 ModificationExpected Impact on ActivityRationale
Electron-withdrawing groups (e.g., -CN, -Cl) May increase potencyCan modulate the pKa of the pyridine nitrogen, potentially improving interactions with the kinase hinge region.
Small alkyl groups (e.g., -CH3) VariableCan provide additional hydrophobic interactions but may also introduce steric hindrance.

Comparative Analysis with Known Kinase Inhibitors

To contextualize the potential of this compound derivatives, it is useful to compare their core scaffold with that of established kinase inhibitors.

Kinase InhibitorCore ScaffoldKey SimilaritiesKey Differences
Dasatinib AminothiazolePresence of a 2-amino-heterocycle capable of hinge binding.Different heterocyclic core (thiazole vs. pyridine).
Crizotinib 2-AminopyridineIdentical 2-aminopyridine core for hinge binding.Different substitution pattern, notably a large substituent at the 5-position.
Axitinib IndazoleAromatic N-heterocyclic core.Different hydrogen bonding pattern and overall shape.

The this compound scaffold shares the key 2-aminopyridine hinge-binding motif with successful drugs like Crizotinib, suggesting a high probability of kinase inhibitory activity. The unique 3-allyloxy substituent offers a distinct vector for chemical exploration compared to existing inhibitors.

Experimental Protocols

To validate the hypothetical SAR discussed above, the following experimental protocols are recommended.

General Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against a target kinase.

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Recombinant kinase enzyme.

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP solution.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Add kinase buffer, enzyme, and test compound to a 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the peptide substrate and ATP.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

  • Detection:

    • Use a suitable detection method, such as a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method to quantify substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the anti-proliferative effects of compounds.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in appropriate media.

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, modifications at the 2-amino group and the allyloxy side chain are predicted to be key determinants of potency and selectivity. The proposed synthetic route provides a flexible platform for generating a diverse library of analogs for comprehensive SAR studies.

Future work should focus on the synthesis of the proposed derivatives and their evaluation in a panel of kinase assays to identify initial hits. Promising compounds should then be profiled for their anti-proliferative activity in relevant cancer cell lines. Further optimization of hit compounds, guided by the SAR data, could lead to the discovery of potent and selective kinase inhibitors with therapeutic potential.

References

  • Liu, Q. et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 61, 116715. [Link][1]

  • Zheng, X. et al. (2014). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 19(11), 17859-17870. [Link][2]

  • Song, X. et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. [Link][3]

  • He, X. et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link][2][4]

  • Abdel-Maksoud, M. S. et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(15), 5828. [Link][5]

  • Sharma, S. et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(7), 589-621. [Link][6]

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A Comparative Spectroscopic Analysis of 2-Amino-3-alkoxypyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the 2-aminopyridine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The introduction of an alkoxy group at the 3-position significantly modulates the electronic and steric properties of this scaffold, thereby influencing its biological activity and pharmacokinetic profile. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of these valuable compounds. This guide provides a comprehensive comparative analysis of the spectroscopic data of 2-amino-3-alkoxypyridines, offering insights into the influence of the alkoxy substituent on their spectral features.

This technical guide is designed for researchers, scientists, and drug development professionals, providing not only a comparative analysis of experimental data but also the underlying principles and detailed experimental protocols to ensure scientific integrity and reproducibility.

The Structural Landscape of 2-Amino-3-alkoxypyridines

The focus of this guide is the comparative analysis of 2-amino-3-methoxypyridine and its structural analogs. The core structure consists of a pyridine ring with an amino group at the 2-position and an alkoxy group at the 3-position. The variation in the alkyl chain of the alkoxy group (e.g., methyl, ethyl) induces subtle yet discernible changes in the spectroscopic signatures of these molecules.

G M Molecular Ion (M+) M_minus_R [M - R]+ M->M_minus_R Loss of Alkyl Radical (R) M_minus_OR [M - OR]+ M->M_minus_OR Loss of Alkoxy Radical (OR) Pyridine_fragments Pyridine Ring Fragments M->Pyridine_fragments Ring Cleavage

Caption: Plausible mass fragmentation pathways.

For 2-amino-3-methoxypyridine (MW: 124.14), the mass spectrum would likely show the molecular ion at m/z 124. A significant fragment at m/z 109 would correspond to the loss of a methyl radical (•CH₃).

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines typically exhibit multiple absorption bands in the UV region.

Expected UV-Vis Absorption Maxima:

2-Aminopyridine itself shows absorption maxima around 235 nm and 290 nm in ethanol. The introduction of an alkoxy group at the 3-position is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom. The exact position of the absorption maxima can be influenced by the solvent polarity.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standard operating procedures are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the 2-amino-3-alkoxypyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Use a standard 5 mm NMR probe. Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate apodization and Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

G start Sample Preparation instrument Instrument Setup start->instrument acquire_H1 ¹H NMR Acquisition instrument->acquire_H1 acquire_C13 ¹³C NMR Acquisition instrument->acquire_C13 process Data Processing acquire_H1->process acquire_C13->process end Structural Elucidation process->end

Caption: General workflow for NMR analysis.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected in the range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).

  • Mass Analysis: Scan the desired mass range to detect the molecular ion and fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Conclusion

This guide provides a foundational framework for the comparative spectroscopic analysis of 2-amino-3-alkoxypyridines. By systematically examining the ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectra, researchers can gain a comprehensive understanding of the structural features of these important molecules. The provided experimental protocols serve as a reliable starting point for obtaining high-quality data, ensuring the integrity and reproducibility of scientific findings in the pursuit of novel therapeutics and other applications.

References

  • PubChem. (n.d.). 2-Amino-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 2-Aminopyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its role as a key building block in numerous pharmaceuticals and functional materials. The efficient synthesis of this privileged structure is, therefore, a subject of continuous investigation and optimization. This guide provides a comprehensive head-to-head comparison of the leading catalytic systems for the synthesis of 2-aminopyridines, offering insights into their performance, mechanistic underpinnings, and practical considerations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed decisions in catalyst selection and reaction design.

Introduction: The Enduring Importance of 2-Aminopyridines

2-Aminopyridines are not merely simple heterocyclic amines; they are versatile precursors to a vast array of more complex molecular architectures.[1] Their unique electronic properties and ability to participate in a variety of chemical transformations make them indispensable in the synthesis of pharmaceuticals, agrochemicals, and ligands for catalysis. The development of efficient and scalable methods for their synthesis is a critical endeavor in modern organic chemistry. This guide will delve into the most prevalent catalytic and non-catalytic methods, evaluating their strengths and weaknesses with supporting experimental data.

The Landscape of 2-Aminopyridine Synthesis: A Comparative Overview

The synthesis of 2-aminopyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The most prominent among these are transition-metal-catalyzed cross-coupling reactions, the classical Chichibabin reaction, and emerging catalyst-free methodologies.

Transition-Metal-Catalyzed Amination of Halopyridines

The substitution of a leaving group, typically a halogen, at the 2-position of the pyridine ring with an amine is a powerful and widely employed strategy. This transformation is often facilitated by transition metal catalysts, with palladium, copper, and nickel complexes being the most common.

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, and its application to the synthesis of 2-aminopyridines is a testament to its versatility.[2] This reaction typically involves the coupling of a 2-halopyridine with an amine in the presence of a palladium catalyst and a strong base.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving oxidative addition, ligand exchange, and reductive elimination.[3] The choice of phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands generally affording higher yields and turnover numbers.

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Pd(II) Complex Ar-Pd(II)(X)L_n Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange R'R''NH, Base Amine Coordination Ar-Pd(II)(NHR'R'')L_n Ligand Exchange->Amine Coordination Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-NR'R'' Reductive Elimination->Product

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Performance and Considerations: Palladium-catalyzed methods are known for their broad substrate scope and functional group tolerance. However, the cost of palladium and the often-required specialized phosphine ligands can be a drawback for large-scale synthesis.[4] Regioselectivity can also be a challenge in substrates with multiple halogen atoms.[5]

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[6] While historically requiring harsh reaction conditions, modern modifications have made it a more viable and cost-effective alternative to palladium-catalyzed methods.

Mechanism: The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and reductive elimination.[7] The use of ligands such as diamines or amino acids can significantly accelerate the reaction.

Ullmann_Condensation Cu(I)X Cu(I)X Oxidative Addition Oxidative Addition Cu(I)X->Oxidative Addition Ar-X, Amine, Base Cu(III) Intermediate Ar-Cu(III)(X)(Amine) Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I)X Catalyst Regeneration Product Ar-Amine Reductive Elimination->Product

Figure 2: A plausible catalytic cycle for the Ullmann condensation.

Performance and Considerations: Copper catalysts are significantly less expensive than their palladium counterparts, making them attractive for industrial applications.[8] Modern protocols often allow for milder reaction conditions. However, the substrate scope can be more limited compared to palladium-catalyzed systems, and higher catalyst loadings are sometimes required.

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-N cross-coupling reactions.[9] Nickel catalysts can often mediate the amination of less reactive aryl chlorides, which can be challenging for some palladium systems.

Mechanism: The mechanism of nickel-catalyzed amination is thought to be similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles.[10] The choice of ligand is also critical for achieving high efficiency.

Performance and Considerations: The lower cost of nickel is a significant advantage.[11] Nickel catalysts have shown excellent activity for the amination of challenging substrates like heteroaryl chlorides. However, nickel complexes can be more sensitive to air and moisture, requiring more stringent reaction conditions.

The Chichibabin Reaction: A Classic Approach

The Chichibabin reaction, first reported in 1914, is a direct amination of pyridine and its derivatives using sodium amide (NaNH₂).[12] This reaction proceeds via a nucleophilic aromatic substitution of a hydride ion.

Mechanism: The reaction is initiated by the nucleophilic attack of the amide anion at the electron-deficient C2 position of the pyridine ring. The resulting σ-complex then eliminates a hydride ion, which subsequently reacts with an available proton source to liberate hydrogen gas, driving the reaction to completion.[13]

Chichibabin_Reaction Pyridine Pyridine Nucleophilic Attack Nucleophilic Attack Pyridine->Nucleophilic Attack NaNH₂ Sigma-Complex σ-Complex Nucleophilic Attack->Sigma-Complex Hydride Elimination Hydride Elimination Sigma-Complex->Hydride Elimination - H⁻ Sodium 2-aminopyridide Sodium 2-aminopyridide Hydride Elimination->Sodium 2-aminopyridide Protonation Protonation Sodium 2-aminopyridide->Protonation H₂O 2-Aminopyridine 2-Aminopyridine Protonation->2-Aminopyridine

Figure 3: The mechanism of the Chichibabin reaction.

Performance and Considerations: The Chichibabin reaction is atom-economical as it does not require a pre-installed leaving group on the pyridine ring. However, it often requires harsh reaction conditions (high temperatures) and the use of the hazardous reagent sodium amide. The reaction is generally limited to the parent pyridine and some simple derivatives.

Catalyst-Free Synthesis

Recent efforts have focused on developing more environmentally friendly and cost-effective catalyst-free methods for the synthesis of 2-aminopyridines. These approaches often rely on the inherent reactivity of activated pyridine precursors or multicomponent reactions.

One notable catalyst-free method involves the reaction of a cyclic dihydrothiazolopyridinium salt (prepared from 2-mercaptopyridine) with amines.[1] This method proceeds under mild conditions and offers good yields for a range of amines.[1]

Performance and Considerations: Catalyst-free methods avoid the cost and potential toxicity of metal catalysts. They often represent a greener synthetic route. However, the substrate scope may be limited, and the preparation of the starting materials can sometimes be multi-step.

Head-to-Head Performance Data

The following table summarizes representative performance data for the different catalytic systems in the synthesis of 2-aminopyridine from 2-halopyridines. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and ligands reported in the literature.

Catalyst SystemSubstrateAmineConditionsYield (%)Reference
Palladium 2-BromopyridineMorpholinePd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °C95[2]
Copper 2-BromopyridineAqueous NH₃Cu₂O, DMEDA, K₂CO₃, Ethylene glycol, 60 °C92[14]
Nickel 2-ChloropyridineMorpholineNi(COD)₂, DPPF, NaOtBu, Pyridine, 100 °C88[9]
Chichibabin PyridineNaNH₂Toluene, 110 °C, then H₂O66-76[15]
Catalyst-Free Dihydrothiazolopyridinium bromidePiperidineDMSO, 50 °C91[1]

Experimental Protocols

General Procedure for Copper-Catalyzed Amination of 2-Bromopyridine[14]

Copper_Protocol Experimental Workflow: Copper-Catalyzed Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Schlenk tube with Cu₂O, K₂CO₃, and 2-bromopyridine under Argon B Add ethylene glycol, aqueous NH₃, and DMEDA A->B C Stir at 60 °C for 16 hours B->C D Cool to room temperature and extract with ethyl acetate C->D E Dry organic layers, concentrate, and purify by silica gel chromatography D->E

Figure 4: Workflow for a typical copper-catalyzed amination of 2-bromopyridine.

Step-by-Step Methodology:

  • To a Schlenk tube under an argon atmosphere, add Cu₂O (5 mol%), K₂CO₃ (20 mol%), and 2-bromopyridine (1.0 equiv).

  • Add ethylene glycol, a 28% aqueous solution of NH₃ (20 equiv), and N,N'-dimethylethylenediamine (DMEDA) (10 mol%).

  • Stir the reaction mixture at 60 °C for 16 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-aminopyridine.[14]

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for the synthesis of 2-aminopyridine is a multifactorial decision that depends on considerations of cost, substrate scope, reaction conditions, and scalability.

  • Palladium-catalyzed Buchwald-Hartwig amination offers the broadest substrate scope and functional group tolerance, making it a reliable choice for complex molecule synthesis, albeit at a higher cost.

  • Copper-catalyzed Ullmann condensation provides a more economical alternative, particularly for large-scale production, with modern protocols offering milder reaction conditions.

  • Nickel-catalyzed amination is a promising and cost-effective approach, especially for challenging substrates like aryl chlorides.

  • The Chichibabin reaction , while classic and atom-economical, is generally limited by its harsh conditions and narrow substrate scope.

  • Catalyst-free methods represent the greenest approach, and while their scope is still evolving, they offer a compelling alternative for specific applications.

Ultimately, the optimal catalyst is the one that provides the desired product in high yield and purity, under conditions that are practical and economically viable for the specific research or manufacturing goal. This guide has provided the fundamental information to aid in making that critical decision.

References

  • Poola, B., Choung, W., & Nantz, M. H. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron, 64(48), 10798-10801. [Link]

  • Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J. L. (2009). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Green Chemistry, 11(12), 1982-1985. [Link]

  • Xia, N., & Taillefer, M. (2008). A very simple and efficient copper-catalyzed synthesis of 2-aminopyridines. European Journal of Organic Chemistry, 2008(28), 4781-4784.
  • Li, X., et al. (2011). Synthesis method of 2-amino pyridine compounds. CN102276526B.
  • Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J. L. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Dalton Transactions, (48), 10736-10740. [Link]

  • Poola, B., Choung, W., & Nantz, M. H. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Semantic Scholar. [Link]

  • Ben-M'barek, Y., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Zarezin, D. P., et al. (2018). CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines. Request PDF. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). Nickel-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 119(26), 6054-6058. [Link]

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [Link]

  • Murugan, R., & Sherman, A. (2016). C–N Bond Making Reactions at a Pyridine Ring. Advances in Heterocyclic Chemistry, 118, 1-104. [Link]

  • Chemistry LibreTexts. (2023). Chichibabin Reaction. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460. [Link]

  • Reddy, T. J., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. ResearchGate. [Link]

  • Ben-M'barek, Y., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

  • Lo, Q. A., Sale, D., Braddock, D. C., & Davies, R. P. (2018). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 8(1), 539-546. [Link]

  • Reddy, K. L., et al. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. [Link]

  • Garg, N. K., et al. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses, 101, 150-163. [Link]

  • Reddy, T. J., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Ghaffari, B., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 4(9), 3231-3236. [Link]

  • Marsh, N. H. (1953). U.S. Patent No. 2,643,256. Washington, DC: U.S.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Lo, Q. A., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 8(1), 539-546. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

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  • Kappe, C. O., et al. (2012). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]

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Safety Operating Guide

3-(Allyloxy)-2-pyridinamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 3-(Allyloxy)-2-pyridinamine (CAS: 24015-99-4).[1][2] It is designed for laboratory personnel and safety officers requiring immediate, actionable data.

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a toxic, irritating organic base . The presence of the allyl ether moiety adds potential reactivity concerns (oxidation/polymerization) distinct from simple aminopyridines.

Parameter Critical Status Operational Directive
Primary Hazard Acute Toxicity & Irritant Handle in a certified fume hood.[1][2] Avoid all dust generation.[3][4][5][6]
RCRA Status Not Specifically Listed (P/U) Classify as D001 (Ignitable) if in solvent, or hazardous due to toxicity characteristics.[1][2] Do not drain dispose.
Incompatibility Strong Oxidizers, Acids Segregate from nitric acid, peroxides, and acid chlorides to prevent exothermic decomposition.[1][2]
Disposal Method High-Temp Incineration Must be incinerated with afterburner and scrubber (to manage NOₓ emissions).[1][2]

Part 2: Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in a self-validating safety protocol.

  • Chemical Name: this compound[1][2][7]

  • CAS Number: 24015-99-4[1][2][7]

  • Molecular Formula: C₈H₁₀N₂O

  • Structure Analysis:

    • 2-Aminopyridine Core: Basic nitrogen makes it incompatible with acids; typically toxic if ingested/absorbed.

    • 3-Allyloxy Group: The allyl ether linkage (

      
      ) introduces susceptibility to oxidative cleavage and potential peroxide formation upon prolonged exposure to air/light, though less severe than simple ethers.[1]
      

GHS Classification (Derived from Structural Analogs/SDS Data):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Part 3: Disposal Workflow (Step-by-Step)

This protocol utilizes a "Solubilization-Incineration" strategy. Solid organic bases are often difficult to feed directly into incinerators without clogging; dissolving them ensures complete combustion.

Step 1: Waste Segregation & Characterization
  • Action: Isolate the waste stream.

  • Causality: Mixing aminopyridines with acidic waste streams (e.g., waste H₂SO₄) generates heat and potentially toxic vapors. Mixing with oxidizers (waste nitric acid) risks fire.

  • Validation: Check pH of the receiving waste container. It should be neutral or basic (pH ≥ 7).

Step 2: Pre-Treatment (Solubilization)
  • Action: Dissolve solid this compound waste in a combustible, non-halogenated solvent (e.g., Acetone, Methanol, or Ethanol).

  • Ratio: Aim for a <10% w/v solution.

  • Why: Incinerators operate most efficiently with liquid injection. The solvent acts as a fuel source, ensuring the high temperatures (approx. 1000°C) required to break the pyridine ring and prevent the release of toxic unburnt organics.

Step 3: Packaging & Labeling
  • Container: High-density polyethylene (HDPE) or glass. Avoid metal if the solution is corrosive.

  • Labeling: Clearly mark as "Hazardous Waste - Toxic/Flammable (Pyridine Derivative)."

  • Allyl Warning: If the waste has been stored for >6 months, test for peroxides before concentrating or moving, as the allyloxy group can form peroxides.

Step 4: Professional Destruction
  • Method: Thermal destruction in a chemical incinerator equipped with an afterburner and scrubber.

  • Mechanism: The scrubber is essential to capture Nitrogen Oxides (NOₓ) generated from the combustion of the aminopyridine core.

Part 4: Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the decision tree for disposing of this compound, ensuring no step is missed.

DisposalWorkflow Start Waste: this compound StateCheck Physical State Check Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Reaction Mix) StateCheck->Liquid Segregation Segregation Check: Isolate from Acids & Oxidizers Solid->Segregation Liquid->Segregation PeroxideCheck Peroxide Test (If stored >6 months) Segregation->PeroxideCheck Check Age Solubilization Solubilization Protocol: Dissolve in Acetone/EtOH Labeling Labeling: 'Flammable/Toxic Organic Waste' Solubilization->Labeling PeroxideCheck->Solubilization Negative Disposal Final Disposal: Incineration (w/ Scrubber) Labeling->Disposal

Caption: Operational workflow for the segregation, treatment, and final disposal of this compound waste.

Part 5: Emergency Contingencies (Spill Response)

In the event of an accidental release, follow this specific protocol to minimize exposure and environmental impact.

  • Evacuate & Ventilate: The dust is a respiratory irritant (STOT SE 3). Clear the area.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and a P95/P100 particulate respirator if powder is loose.

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust). Cover with a damp absorbent pad or use a HEPA vacuum.

    • Wet Spill: Absorb with vermiculite or sand.[5] Do not use sawdust (combustible reaction risk with potential oxidizers in the vicinity).

  • Decontamination: Clean the surface with a dilute soap solution, followed by water. Collect all cleaning materials into the hazardous waste bag.

Part 6: References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 12648710: 3-(Allyloxy)pyridin-2-amine.[2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link][2]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Allyloxy)-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(Allyloxy)-2-pyridinamine. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon a conservative assessment of structurally similar aminopyridine derivatives. The guidance herein is designed to empower you, our scientific partners, to operate with the highest degree of safety and confidence.

Foundational Hazard Assessment: A Data-Driven Approach

Understanding the potential risks is the critical first step in establishing a robust safety protocol. Based on the hazard profiles of analogous aminopyridine and pyridinamine compounds, we can anticipate the primary risks associated with this compound.[1][2] The causality is clear: the aminopyridine functional group is a well-documented toxophore that necessitates stringent handling procedures.

Potential Hazard Class Anticipated Effects & Rationale Supporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Aminopyridines are frequently classified as toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2] Systemic effects can be significant.[1][2]
Skin Corrosion / Irritation Causes skin irritation and potentially severe burns.[1][2][3] Prolonged contact must be avoided to prevent chemical-induced dermatitis.[1][2][3]
Serious Eye Damage / Irritation Poses a high risk of serious eye irritation or irreversible damage.[1][2][3] The basic nature of the amine can be corrosive to eye tissue.[1][2][3]
Respiratory Irritation Vapors, dusts, or aerosols may cause respiratory tract irritation.[2][3] Inhalation is a primary route of exposure that must be controlled.[2][3]
Skin Sensitization Some aminopyridine derivatives may cause an allergic skin reaction upon repeated contact.[4][4]

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the assessed hazards. The following is the minimum required PPE for any procedure involving this compound.

Eye and Face Protection
  • Chemical Splash Goggles: Must be worn at all times when handling the compound in liquid or solid form. Standard safety glasses are insufficient as they do not provide a seal against splashes.[5]

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles during procedures with a high risk of splashing or aerosol generation, such as when transferring large volumes or heating the substance.

Hand Protection
  • Chemically Resistant Gloves: Nitrile or butyl rubber gloves are recommended.[5][6] Always double-glove to provide an additional barrier against contamination.

  • Best Practices: Gloves must be inspected for tears or punctures before each use.[7] Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[8] Use proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid cross-contamination.[7]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory. The cuffs should be tucked under the outer glove to ensure a complete seal.

  • Chemical-Resistant Apron: For handling quantities greater than a few grams or milliliters, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection
  • Mandatory Use in a Fume Hood: All work with this compound must be conducted within a certified chemical fume hood to control inhalation exposure.

  • Respirator Requirement: If engineering controls (like a fume hood) are not available or are insufficient to control exposure (e.g., during a large spill or when cleaning equipment), a NIOSH-approved respirator with an organic vapor cartridge is required.[7] Proper fit-testing and training are essential before respirator use.[7]

Operational Plan: Step-by-Step Handling Protocol

Trust in a protocol comes from its ability to create a self-validating system of safety. Follow these steps methodically.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before retrieving the this compound.

    • Don all required PPE as outlined in Section 2.

  • Handling the Compound:

    • Work with the smallest quantity of material necessary for the experiment.

    • Keep the container tightly closed when not in use.[1][3]

    • Handle the substance with care to avoid generating dusts or aerosols.

    • Use only non-sparking tools if the compound is determined to be flammable.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][6]

  • Post-Procedure:

    • Decontaminate all surfaces and equipment after use.

    • Carefully remove PPE, avoiding self-contamination.

    • Segregate contaminated disposable items for proper disposal.

Visualization of PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the experimental context.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action & Disposal Start Begin Work with This compound AssessTask Assess Task: Weighing Solid, Liquid Transfer, High-Energy Operation? Start->AssessTask CorePPE Core PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles AssessTask->CorePPE All Tasks AdvPPE Advanced PPE: - Add Face Shield - Add Chem-Resistant Apron AssessTask->AdvPPE High Splash Risk RespPro Respiratory Protection: - Work in Fume Hood - Use Respirator if Hood is Unavailable/Insufficient AssessTask->RespPro All Tasks Proceed Proceed with Experiment CorePPE->Proceed AdvPPE->Proceed RespPro->Proceed Disposal Dispose of Waste & PPE in Approved Container Proceed->Disposal

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Ensuring a Safe Conclusion

Improper disposal is a critical failure point in laboratory safety. All waste generated from handling this compound must be treated as hazardous.

  • Chemical Waste: Dispose of unused material and reaction residues in a dedicated, clearly labeled, and sealed hazardous waste container.[3][9]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be placed in a sealed bag and disposed of in a solid hazardous waste container.[10]

  • Regulatory Compliance: Adhere strictly to your institution's and local environmental regulations for hazardous waste disposal.[10] Never discharge chemical waste into drains.[9]

By integrating these safety protocols into your daily operations, you build a culture of safety that protects not only yourself but your entire research team.

References

  • Aldrich M25406 - SAFETY D
  • SAFETY DATA SHEET - Pyridine. (2025). Sigma-Aldrich.
  • Aldrich - 655503 - SAFETY D
  • 3-Aminopyridine - SAFETY D
  • 2-Amino-6-methoxy-3-nitropyridine - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • 3-Amino Pyridine MATERIAL SAFETY D
  • 2-Amino-3-hydroxypyridine - SAFETY D
  • Aldrich - A77997 - SAFETY D
  • Aldrich - A78209 - SAFETY D
  • Chemw
  • 2-Amino-5-nitropyridine - SAFETY D
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.Benchchem.
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  • Guidance for Selection of Personal Protective Equipment for MDI Users. (2021). American Chemistry Council.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.